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  • Product: N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
  • CAS: 43069-64-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

This guide provides an in-depth exploration of the synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a compound of interest for researchers and professionals in drug development and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a compound of interest for researchers and professionals in drug development and materials science. The synthesis is presented as a robust two-step process, beginning with the formation of a key intermediate via a classic pericyclic reaction, followed by its conversion to the final product. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical aspects of characterization and safety.

Introduction: The Significance of N-Aryl Imides

N-aryl imides are a class of organic compounds characterized by the presence of an imide functional group attached to an aromatic ring. This structural motif imparts a unique combination of properties, including thermal stability, chemical resistance, and biological activity. Consequently, these compounds find applications in diverse fields, from high-performance polymers to pharmaceuticals. The title compound, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, with its specific substitution pattern, holds potential for further investigation as a building block in the synthesis of more complex molecules with tailored properties.

Strategic Synthesis: A Two-Step Approach

The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is most effectively achieved through a two-step reaction sequence. This strategy allows for the controlled construction of the target molecule and facilitates the purification of intermediates.

  • Step 1: The Diels-Alder Reaction for the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride. This initial step involves the [4+2] cycloaddition of a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride) to form the cyclic anhydride intermediate.[1]

  • Step 2: Imide Formation. The synthesized anhydride is then reacted with p-chloroaniline to yield the final product, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, through the formation of an amic acid intermediate followed by cyclization.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Imide Formation Butadiene 1,3-Butadiene AnhydrideIntermediate cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Butadiene->AnhydrideIntermediate + Maleic Anhydride MaleicAnhydride Maleic Anhydride FinalProduct N-(p-Chlorophenyl)-4-cyclohexene- 1,2-dicarboximide AnhydrideIntermediate->FinalProduct + p-Chloroaniline pChloroaniline p-Chloroaniline

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high stereospecificity.[1] In this step, 1,3-butadiene reacts with maleic anhydride to form the desired cis-anhydride. For enhanced safety and ease of handling, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[3][4]

Reaction Mechanism: A Concerted Cycloaddition

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step via a cyclic transition state.[1] The cis-configuration of the dienophile (maleic anhydride) is retained in the product, leading to the exclusive formation of the cis-isomer of the dicarboxylic anhydride.

Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Sulfolene118.158.2 g0.069
Maleic Anhydride98.066.0 g0.061
Xylene-20 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene, maleic anhydride, and xylene.

  • Heat the reaction mixture to a gentle reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas. The reaction should be carried out in a well-ventilated fume hood.

  • Continue refluxing for approximately 1-2 hours.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride. The expected melting point is in the range of 103-104°C.[3]

Part 2: Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

The second step involves the reaction of the synthesized anhydride with p-chloroaniline. This reaction proceeds via a nucleophilic acyl substitution mechanism to form an intermediate amic acid, which then undergoes intramolecular cyclization to form the imide.[2]

Reaction Mechanism: From Amic Acid to Imide

The reaction is typically carried out in two stages. First, the primary amine (p-chloroaniline) attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of a carboxylic acid and an amide functional group—the amic acid intermediate. In the second stage, heating in the presence of a dehydrating agent, such as acetic anhydride, promotes the cyclization of the amic acid to the final imide product with the elimination of a water molecule.[2][5]

Imide_Formation_Mechanism Anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride AmicAcid Amic Acid Intermediate Anhydride->AmicAcid + pChloroaniline p-Chloroaniline Imide N-(p-Chlorophenyl)-4-cyclohexene- 1,2-dicarboximide AmicAcid->Imide Heat, Ac2O Water H2O Imide->Water -

Caption: Mechanism of imide formation from the anhydride.

Experimental Protocol: Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
cis-4-Cyclohexene-1,2-dicarboxylic anhydride152.155.0 g0.033
p-Chloroaniline127.574.2 g0.033
Acetic Anhydride102.0915 mL-
Anhydrous Sodium Acetate82.031.5 g-

Procedure:

  • Formation of the Amic Acid: In a 100 mL round-bottom flask, dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride in 30 mL of glacial acetic acid.

  • Add a solution of p-chloroaniline in 10 mL of glacial acetic acid dropwise to the anhydride solution with stirring.

  • Stir the mixture at room temperature for 1 hour. A precipitate of the amic acid may form.

  • Cyclization to the Imide: To the amic acid mixture, add acetic anhydride and anhydrous sodium acetate.

  • Heat the reaction mixture to 80-90°C with stirring for 2 hours.

  • Pour the hot reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Stir the mixture until a solid precipitate forms.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Characterization of the Final Product

The identity and purity of the synthesized N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide should be confirmed using standard analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
Infrared (IR) Spectroscopy Characteristic peaks for the imide C=O stretching (around 1700-1770 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.
¹H NMR Spectroscopy Signals corresponding to the protons on the cyclohexene ring and the aromatic protons of the p-chlorophenyl group. The integration of the signals should be consistent with the number of protons in each environment.
¹³C NMR Spectroscopy Resonances for the carbonyl carbons of the imide, the olefinic carbons of the cyclohexene ring, and the carbons of the aromatic ring.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₂ClNO₂: 261.70 g/mol ).[1][6]

Safety and Handling

  • 3-Sulfolene: Irritant. Handle in a fume hood.

  • Maleic Anhydride: Corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Xylene: Flammable and harmful. Use in a well-ventilated area.

  • p-Chloroaniline: Toxic. Avoid contact with skin and eyes.

  • Acetic Anhydride: Corrosive and lachrymator. Handle with care in a fume hood.

  • Glacial Acetic Acid: Corrosive. Handle with appropriate personal protective equipment.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments. All reactions should be conducted in a well-ventilated fume hood.

References

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from [Link]

  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. (2024, February 28). StudyMoose. Retrieved from [Link]

  • DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. (2013, November 18). Odinity. Retrieved from [Link]

  • Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. (2008). Google Patents.
  • N-Phenylmaleimide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the manufacture of n-phenylmaleimide. (1992). Google Patents.
  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019). IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. (n.d.). Alfred State College. Retrieved from [Link]

  • Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. (n.d.). Edubirdie. Retrieved from [Link]

  • Preparation of N-(p-chlorophenyl)-maleimide. (2022, November 17). Chemistry Online. Retrieved from [Link]

  • Process for making cyclic imides. (2000). Google Patents.

Sources

Exploratory

Technical Guide: N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide (CAS 43069-64-3)

A Comprehensive Analysis for Researchers and Drug Development Professionals Introduction N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, identified by CAS number 43069-64-3, is a molecule of significant interest with...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, identified by CAS number 43069-64-3, is a molecule of significant interest within the broader class of dicarboximide fungicides. While specific research on this particular compound is not extensively documented in publicly available literature, its structural similarity to well-characterized fungicides like Captan and iprodione allows for a robust, inferred profile of its chemical, biological, and safety characteristics. This guide provides a detailed technical overview of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, including its synthesis, physicochemical properties, probable mechanism of action, and potential applications in agrochemical and pharmaceutical research.

Chemical Identity and Physicochemical Properties

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a cyclic imide featuring a 4-chlorophenyl substituent on the nitrogen atom.[1][2] The core structure is a cyclohexene ring fused to a dicarboximide group.

PropertyValueSource(s)
CAS Number 43069-64-3[1]
Molecular Formula C₁₄H₁₂ClNO₂[1]
Molecular Weight 261.70 g/mol [1]
IUPAC Name 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Synonyms p-Chlorotetrahydrophthalanil
Appearance Crystalline solid (inferred)
Melting Point 146-147 °C
Boiling Point Not available
Solubility Insoluble in water; soluble in organic solvents (inferred)

Synthesis Pathway

The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a two-step process. The first step is a classic Diels-Alder reaction to form the cyclohexene dicarboxylic anhydride, followed by an imidization reaction with p-chloroaniline.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This is achieved through a [4+2] cycloaddition reaction between 1,3-butadiene and maleic anhydride.[3]

G cluster_0 Step 1: Diels-Alder Reaction Butadiene 1,3-Butadiene Cyclohexene_Anhydride cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Butadiene->Cyclohexene_Anhydride + Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Cyclohexene_Anhydride

Caption: Diels-Alder reaction for the synthesis of the anhydride intermediate.

Step 2: Imidization

The resulting anhydride is then reacted with p-chloroaniline to form the final product, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. This reaction proceeds via a dicarboxylic acid intermediate which dehydrates upon heating to form the imide ring.

G cluster_1 Step 2: Imidization Anhydride cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Product N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Anhydride->Product + Aniline p-Chloroaniline Aniline->Product

Caption: Imidization of the anhydride with p-chloroaniline.

Experimental Protocol (Proposed)

The following is a proposed, general laboratory-scale synthesis protocol based on established chemical principles.

Materials:

  • Maleic anhydride

  • Toluene (or other suitable solvent like xylene)

  • 1,3-Butadiene (in a suitable form, e.g., sulfolene as a precursor)

  • p-Chloroaniline

  • Glacial acetic acid

Procedure:

  • Diels-Alder Reaction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in toluene.

    • Slowly add a source of 1,3-butadiene. If using sulfolene, the reaction mixture is heated to cause the in-situ generation of butadiene.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the cis-4-cyclohexene-1,2-dicarboxylic anhydride product.[3]

    • Collect the crystals by vacuum filtration and wash with cold petroleum ether.[3]

  • Imidization:

    • In a separate flask, dissolve the synthesized anhydride and an equimolar amount of p-chloroaniline in glacial acetic acid.

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling, pour the reaction mixture into cold water to precipitate the crude N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

    • Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Compound Characterization and Analytical Methods

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.[1] Key expected peaks would include C=O stretching vibrations for the imide group (around 1700-1770 cm⁻¹), C=C stretching for the cyclohexene and aromatic rings, and C-Cl stretching.

  • Mass Spectrometry: A mass spectrum (electron ionization) is also available through the NIST database.[1] The molecular ion peak would be expected at m/z 261.7.

Proposed Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for the analysis of this compound.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound (likely around 220-260 nm due to the aromatic ring).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS could also be a viable analytical technique for identification and quantification.

Biological Activity and Mechanism of Action (Inferred)

Based on its structural class, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is predicted to have antifungal properties.

Dicarboximide Fungicides

Dicarboximide fungicides are known to be effective against a range of Ascomycetes and Basidiomycetes, including common plant pathogens like Botrytis, Sclerotinia, and Alternaria.[4][5] They are generally considered protectant fungicides with limited systemic activity.[5]

Probable Mechanism of Action

The primary mode of action for dicarboximide fungicides is believed to be the disruption of osmotic signal transduction.[4][6] This is thought to occur through the inhibition of a MAP/Histidine-Kinase, which is a key enzyme in the fungal osmoregulation pathway.[4] Inhibition of this kinase leads to an inability of the fungus to respond to changes in osmotic pressure, ultimately resulting in cell death.

G Compound N-(p-Chlorophenyl)-4-cyclohexene- 1,2-dicarboximide Kinase MAP/Histidine-Kinase (os-1 gene product) Compound->Kinase Inhibits Pathway Osmotic Signal Transduction Pathway Kinase->Pathway Regulation Osmotic Regulation Kinase->Regulation Disrupts Pathway->Regulation Death Fungal Cell Death Regulation->Death Failure leads to

Sources

Foundational

An In-depth Technical Guide to N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

This technical guide provides a comprehensive overview of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a molecule of interest to researchers in agrochemistry and material science. This document delves into the com...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a molecule of interest to researchers in agrochemistry and material science. This document delves into the compound's discovery and history within the broader context of dicarboximide chemistry, its logical synthesis, and its known properties.

Introduction and Historical Context

The history of dicarboximide fungicides is a significant thread in the development of modern crop protection. Compounds like Captan (N-(trichloromethylthio)-4-cyclohexene-1,2-dicarboximide) became cornerstone products in agriculture for their broad-spectrum activity against fungal pathogens.[1][2] The general structure of an N-substituted dicarboximide, with a variable substituent on the nitrogen atom, lent itself to extensive analog synthesis programs by agrochemical companies seeking to optimize efficacy, spectrum of activity, and safety. It is highly probable that N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide was first synthesized as part of such an exploratory program, investigating the impact of an N-aryl substituent on biological activity.

The dicarboximide fungicides are known to inhibit triglyceride biosynthesis in certain fungi, a mode of action that distinguishes them from other fungicide classes.[3] Although specific fungicidal activity data for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is not extensively published, its structural similarity to known fungicides suggests that this was a likely area of initial investigation.

Physicochemical Properties

A summary of the known physicochemical properties of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is presented in Table 1. This data is essential for researchers planning to work with this compound, providing a basis for selecting appropriate solvents and analytical techniques.

PropertyValueSource
CAS Number 43069-64-3[4]
Molecular Formula C₁₄H₁₂ClNO₂[5]
Molecular Weight 261.71 g/mol [5]
IUPAC Name 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione[5]

Further properties such as melting point, boiling point, and solubility data are not consistently reported across public databases and would require experimental determination.

Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a logical two-step process that combines well-established reactions in organic chemistry. The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Diels-Alder Cycloaddition MA Maleic Anhydride AmicAcid N-(p-Chlorophenyl)maleamic acid (Intermediate) MA->AmicAcid + p-Chloroaniline PCA p-Chloroaniline PCA->AmicAcid Maleimide N-(p-Chlorophenyl)maleimide AmicAcid->Maleimide Dehydration/Cyclization FinalProduct N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Maleimide->FinalProduct + 1,3-Butadiene Butadiene 1,3-Butadiene Butadiene->FinalProduct

Caption: Overall synthetic scheme for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Step 1: Synthesis of N-(p-Chlorophenyl)maleimide

The first step involves the formation of the N-substituted maleimide from maleic anhydride and a primary amine, in this case, p-chloroaniline. This is a common and robust method for preparing N-substituted maleimides.[6][7][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable aprotic solvent such as glacial acetic acid or toluene.

  • Amine Addition: Slowly add an equimolar amount of p-chloroaniline to the stirred solution. The reaction is often exothermic, and the addition should be controlled to maintain a moderate temperature. This initial reaction forms the intermediate, N-(p-Chlorophenyl)maleamic acid.

  • Cyclization: Add a dehydrating agent, such as acetic anhydride or employ azeotropic removal of water using a Dean-Stark apparatus if using a solvent like toluene. Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. The product, N-(p-Chlorophenyl)maleimide, may precipitate upon cooling and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Imide_Formation reagents Maleic Anhydride p-Chloroaniline intermediate N-(p-Chlorophenyl)maleamic acid reagents->intermediate Ring Opening product N-(p-Chlorophenyl)maleimide intermediate->product Dehydration & Ring Closure

Caption: Workflow for the synthesis of the N-(p-Chlorophenyl)maleimide intermediate.

Step 2: Diels-Alder Reaction

The second step is a classic [4+2] cycloaddition, specifically the Diels-Alder reaction, between the dienophile (N-(p-Chlorophenyl)maleimide) and a conjugated diene (1,3-butadiene). This reaction forms the characteristic cyclohexene ring of the final product.[5][9]

Experimental Protocol:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve the N-(p-Chlorophenyl)maleimide synthesized in Step 1 in an appropriate solvent, such as toluene or xylene.

  • Diene Addition: Cool the vessel and introduce a slight excess of liquefied 1,3-butadiene. Given the low boiling point of butadiene, this reaction must be conducted in a sealed vessel to maintain the concentration of the diene.

  • Reaction Conditions: Seal the vessel and heat it. The reaction temperature will depend on the solvent used but is typically in the range of 80-150°C. The reaction is allowed to proceed for several hours.

  • Work-up and Isolation: After cooling the reaction vessel to room temperature, carefully vent any excess butadiene. The solvent is then removed under reduced pressure. The resulting crude product, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.

Diels_Alder reactants N-(p-Chlorophenyl)maleimide (Dienophile) 1,3-Butadiene (Diene) transition_state Cyclic Transition State reactants->transition_state [4+2] Cycloaddition product N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide transition_state->product Ring Formation

Caption: The Diels-Alder reaction forming the final product.

Potential Applications and Future Directions

Given its structural similarity to known bioactive molecules, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide remains a compound of interest for screening in various biological assays. The primary area of interest, based on its historical context, would be in the field of fungicides. Further research could involve:

  • Fungicidal Spectrum Screening: Testing the compound against a panel of economically important plant pathogenic fungi.

  • Mode of Action Studies: Investigating if its mode of action aligns with other dicarboximide fungicides.

  • Analogue Synthesis: Using the core structure to generate a library of related compounds with different N-aryl substituents to explore structure-activity relationships.

Beyond agrochemicals, the maleimide group is known for its utility in polymer chemistry and bioconjugation. The final compound could also be explored as a monomer or a cross-linking agent in material science applications.

Conclusion

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a molecule with a logical, though not explicitly documented, history rooted in the exploration of dicarboximide fungicides. Its synthesis is straightforward, employing fundamental and reliable organic reactions. While its specific properties and applications are not widely reported, its chemical structure suggests potential for further investigation in both agrochemical and material science research. This guide provides a foundational understanding of the compound, enabling researchers to build upon existing knowledge and explore its future potential.

References

  • R&D Chemicals. N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. [Link]

  • Google Patents. KR101051543B1 - Manufacturing method of N-substituted maleimide.
  • ResearchGate. (A) Preparation of N‐substituted maleimides from maleic anhydrides and.... [Link]

  • European Patent Office. EP0372922A2 - Preparation process of N-substituted maleimides. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • Wikipedia. Dicarboximide fungicides. [Link]

  • Cheméo. captan 4-cyclohexene-1,2-dicarboximide, N-[(trichloromethyl)thio]. [Link]

  • U.S. Environmental Protection Agency. Mercurial Pesticides, Man, and the Environment. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the physicochemical properties of N-(p-Chlorophenyl)-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a molecule of interest in medicinal chemistry and materials science. This document delves into its synthesis, structural elucidation, and key chemical characteristics, offering field-proven insights and detailed experimental protocols.

Introduction and Molecular Overview

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a bicyclic imide derivative featuring a chlorophenyl substituent. The core structure, a cyclohexene dicarboximide, is a versatile scaffold in organic synthesis, often prepared via a Diels-Alder reaction. The presence of the p-chlorophenyl group significantly influences the molecule's electronic properties, solubility, and potential biological activity. Understanding these fundamental physicochemical properties is paramount for its application in drug design, polymer science, and as a synthetic intermediate.

Table 1: Core Molecular Identifiers

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
CAS Registry Number 43069-64-3
IUPAC Name 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Synthesis and Structural Elucidation

The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is logically approached through a two-stage process: the formation of the dienophile, N-(p-Chlorophenyl)maleimide, followed by a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene.

Synthesis of N-(p-Chlorophenyl)maleimide

The precursor, N-(p-Chlorophenyl)maleimide, is synthesized from readily available starting materials: p-chloroaniline and maleic anhydride. The reaction proceeds through an intermediate N-(p-chlorophenyl)-maleamic acid, which is subsequently cyclized.[1]

Experimental Protocol: Synthesis of N-(p-Chlorophenyl)maleimide

  • Formation of N-(p-chlorophenyl)-maleamic acid:

    • In a 100 mL round-bottom flask, dissolve p-chloroaniline (3.8 mL) in glacial acetic acid (6 mL) with gentle heating and magnetic stirring.

    • Once a homogenous solution is achieved, slowly add maleic anhydride (2.94 g) portion-wise.

    • Continue stirring until a precipitate forms.

    • Isolate the solid product by vacuum filtration and wash with a small amount of cold acetic acid (3 mL).

    • The crude N-(p-chlorophenyl)-maleamic acid can be purified by recrystallization from ethanol.

  • Cyclization to N-(p-chlorophenyl)-maleimide:

    • In a 100 mL round-bottom flask, combine the dried N-(p-chlorophenyl)-maleamic acid (3.3 g), acetic anhydride (6 mL), and anhydrous sodium acetate (0.15 g).

    • Fit the flask with a reflux condenser and heat the mixture in a water bath at 85-95 °C for 1 hour with continuous magnetic stirring.

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Induce crystallization by placing the flask in an ice bath and occasionally swirling the contents.

    • Collect the resulting crystalline product by vacuum filtration.

    • Recrystallize the crude N-(p-chlorophenyl)-maleimide from ethanol, using activated carbon to remove any colored impurities.

    • Dry the purified product thoroughly before proceeding to the next step.

Diels-Alder Reaction

The cyclohexene ring is formed via a Diels-Alder reaction between N-(p-Chlorophenyl)maleimide (the dienophile) and 1,3-butadiene (the diene). This concerted pericyclic reaction is a powerful tool for the stereospecific formation of six-membered rings.[2]

Experimental Protocol: Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

  • In a pressure-rated reaction vessel, dissolve N-(p-Chlorophenyl)maleimide in a suitable solvent such as toluene.

  • Cool the solution in a dry ice/acetone bath.

  • Carefully condense an excess of 1,3-butadiene gas into the reaction vessel.

  • Seal the vessel and allow it to slowly warm to room temperature, followed by heating to a temperature sufficient to drive the reaction to completion (e.g., refluxing toluene, with the oil bath temperature above 120 °C), monitoring the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture and carefully vent any excess butadiene in a fume hood.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.

Caption: Synthetic pathway for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Physicochemical Properties

The physicochemical properties of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide are crucial for its handling, formulation, and application.

Table 2: Predicted and Experimentally Relevant Physicochemical Properties

PropertyValue/Expected BehaviorRationale/Reference
Melting Point (°C) Expected to be a crystalline solid with a defined melting point. For comparison, the related cis-4-cyclohexene-1,2-dicarboxylic anhydride has a melting point of 102-103 °C.[3]The introduction of the bulky and polar p-chlorophenyl group is expected to increase the melting point relative to the anhydride due to increased intermolecular forces.
Boiling Point (°C) High boiling point, likely to decompose before boiling at atmospheric pressure.Typical for organic molecules of this size and complexity.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water.The presence of the aromatic ring and the polar imide group suggests solubility in moderately polar organic solvents.[4]
Appearance Likely a white to off-white crystalline solid.Based on the appearance of related N-substituted maleimides and dicarboximides.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Infrared (IR) Spectroscopy

The NIST WebBook confirms the availability of a gas-phase IR spectrum for this compound.[5] Key expected vibrational frequencies are detailed below.

Table 3: Predicted FT-IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
C=O (imide)~1770 and ~1700Asymmetric and symmetric stretching
C=C (alkene)~1650Stretching
C-N (imide)~1380Stretching
C-Cl (aryl)~1090Stretching
=C-H (alkene)~3050Stretching
C-H (alkane)~2850-2950Stretching

Protocol: Acquiring an FT-IR Spectrum

  • Prepare a sample by either dissolving a small amount of the compound in a suitable transparent solvent (e.g., chloroform) for liquid cell analysis or by preparing a KBr pellet for solid-state analysis.

  • Obtain a background spectrum of the pure solvent or KBr pellet.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum for the title compound was not found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

Predicted ¹H NMR Signals:

  • Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, corresponding to the AA'BB' system of the p-substituted phenyl ring.

  • Olefinic Protons: A multiplet around δ 5.7 ppm, corresponding to the two protons of the cyclohexene double bond.

  • Methine Protons: Two multiplets corresponding to the two protons at the bridgehead of the bicyclic system (adjacent to the imide carbonyls).

  • Aliphatic Protons: A series of multiplets in the upfield region (δ 2.0-3.0 ppm) corresponding to the four methylene protons of the cyclohexene ring.

Predicted ¹³C NMR Signals:

  • Carbonyl Carbons: Two signals in the range of δ 170-180 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-140 ppm, including the carbon attached to the chlorine atom.

  • Olefinic Carbons: Two signals around δ 125 ppm.

  • Methine and Methylene Carbons: Signals in the aliphatic region of the spectrum.

Mass Spectrometry

The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum.[5] The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (261.7 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[6]

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the chlorophenyl group, retro-Diels-Alder reaction leading to the expulsion of butadiene, and fragmentation of the dicarboximide ring.[7][8][9]

Mass_Spec_Fragmentation M [N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide]˙⁺ m/z = 261/263 F1 [C₆H₄Cl]⁺ m/z = 111/113 M->F1 - C₈H₈NO₂˙ F2 [C₈H₅NO₂]⁺ m/z = 147 M->F2 - C₆H₄Cl˙ F4 [C₈H₅ClNO₂]˙⁺ m/z = 207/209 M->F4 - C₄H₆ (retro-Diels-Alder) F3 [C₄H₆]˙⁺ m/z = 54 F4->F3

Caption: Plausible fragmentation pathways in the mass spectrum.

Potential Biological Activity

  • Antimicrobial and Antifungal Potential: Cyclohexane derivatives have been explored as potential antimicrobial and antifungal agents due to their ability to interact with microbial cell membranes and intracellular targets.[5][10][11] The presence of the chlorophenyl group can enhance lipophilicity, potentially improving cell permeability.

  • Cytotoxicity: Many small organic molecules containing aromatic and heterocyclic moieties are evaluated for their cytotoxic effects against cancer cell lines.[12][13] The planar nature of the imide ring and the substituted phenyl group could allow for intercalation with DNA or interaction with protein active sites.

Further research is warranted to explore the antimicrobial, antifungal, and cytotoxic properties of this compound. Standard screening protocols, such as agar well diffusion assays for antimicrobial activity and MTT assays for cytotoxicity, would be appropriate initial steps.

Conclusion

This technical guide has provided a detailed overview of the synthesis, and the known and predicted physicochemical properties of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. The synthetic route via a Diels-Alder reaction is robust and allows for the generation of this and related compounds. While a complete experimental dataset for all properties is not yet available, the information presented here, based on established chemical principles and data from related structures, provides a strong foundation for researchers and drug development professionals working with this molecule. The potential for biological activity makes this compound an interesting candidate for further investigation.

References

  • Chemistry Online. (2022, November 17). Preparation of N-(p-chlorophenyl)-maleimide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NIST. (n.d.). N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Retrieved from [Link]

  • Taylor & Francis Online. (2019, May 29). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 12). 13.6: Interpreting Mass Spectra. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. Retrieved from [Link]

  • ResearchGate. (2019, June 6). Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Retrieved from [Link]

  • IOSR Journal. (2019, October 2). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

  • Taylor & Francis Online. (2024, October 10). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • PMC - NIH. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Retrieved from [Link]

  • MDPI. (2024, February 5). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Retrieved from [Link]

  • Brainly. (2023, February 14). What is the melting point of 4-cyclohexene-cis-1,2-dicarboxylic anhydride?. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of n-phenylmaleimide.
  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Synthesis and antifungal properties of dithiocarboxylic acid derivatives. I. Reaction products of cyclopentanone and cyclohexanone with carbon disulphide in the presence of ammonia. Retrieved from [Link]

  • PMC - PubMed Central. (2025, April 16). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • PMC - NIH. (n.d.). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Retrieved from [Link]

  • ResearchGate. (2019, August 19). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]

  • PubMed. (2008, September 1). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Elucidating the Molecular Structure of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide via Fourier Transform Infrared (FTIR) Spectroscopy

Abstract This application note provides a detailed guide to the Fourier Transform Infrared (FTIR) spectroscopic analysis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. As a molecule of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the Fourier Transform Infrared (FTIR) spectroscopic analysis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. As a molecule of interest in medicinal chemistry and materials science, its structural verification is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture. This document outlines the theoretical basis for the expected vibrational modes, provides detailed protocols for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), and presents a comprehensive interpretation of the resulting IR spectrum. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of complex organic molecules.

Introduction: The Rationale for IR Spectroscopy

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a molecule that incorporates three distinct structural motifs, each with a unique infrared signature: the p-chlorophenyl ring, the 4-cyclohexene ring, and the cyclic dicarboximide system. The vibrational transitions of the covalent bonds within these moieties (e.g., C=O, C=C, C-N, C-Cl, C-H) absorb infrared radiation at specific, characteristic frequencies.

FTIR spectroscopy is the chosen analytical technique for several compelling reasons:

  • Structural Verification: It provides direct evidence for the presence of critical functional groups, most notably the dual carbonyl groups of the imide ring, which are central to the molecule's identity.

  • Purity Assessment: The absence of bands corresponding to starting materials (e.g., broad O-H bands from dicarboxylic acids or N-H bands from primary amines) can indicate the purity of the synthesized compound.

  • Efficiency: FTIR analysis is rapid, typically requiring only a few minutes per sample, making it ideal for routine quality control and reaction monitoring.

The power of this technique lies in its ability to generate a unique "molecular fingerprint"—a complex pattern of absorption bands in the 4000 cm⁻¹ to 400 cm⁻¹ region that is unique to the specific compound.[1]

Molecular Structure and Key Vibrational Modes

The unique structure of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide gives rise to a predictable yet complex infrared spectrum. Understanding the expected absorption regions for each component is fundamental to accurate spectral interpretation.

cluster_0 KBr Pellet Preparation Workflow A Grind Sample (1-2 mg) + KBr (100-200 mg) B Transfer Homogeneous Powder to Die A->B C Apply Pressure (7-10 tons) B->C D Form Transparent Pellet C->D E FTIR Analysis D->E

Figure 2: Workflow for preparing a KBr pellet for transmission FTIR analysis.

Protocol 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation.

Rationale: The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a few microns into the sample, and the resulting absorption is measured. [2][3] Materials:

  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide (a small amount on a spatula tip)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background measurement with nothing on the crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal. [4][5]3. Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum. [5]4. Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the bulk of the sample, and clean the crystal surface with a lint-free wipe lightly dampened with a suitable solvent.

Data Interpretation and Expected Spectrum

The FTIR spectrum of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide will be a composite of the absorptions from its constituent parts. The table below summarizes the expected key absorption bands, their origins, and their characteristic intensities.

Wavenumber (cm⁻¹)Vibrational ModeStructural UnitExpected Intensity
~3080=C-H Stretch (vinyl)4-CyclohexeneMedium
~3040C-H Stretch (aromatic)p-ChlorophenylMedium-Weak
2960-2850C-H Stretch (aliphatic)4-CyclohexeneStrong
~1775C=O Asymmetric StretchDicarboximideStrong
~1700C=O Symmetric StretchDicarboximideVery Strong
~1650C=C Stretch (alkene)4-CyclohexeneWeak-Medium
1595, 1490C=C Stretch (aromatic)p-ChlorophenylMedium
~1450CH₂ Scissoring4-CyclohexeneMedium
~1250C-N-C StretchDicarboximideMedium-Strong
~830C-H Out-of-Plane Bendp-ChlorophenylStrong
~750C-Cl Stretchp-ChlorophenylStrong

Key Diagnostic Peaks: The most unambiguous features for confirming the structure will be the pair of strong carbonyl bands (~1775 and ~1700 cm⁻¹) and the strong C-H out-of-plane bending peak (~830 cm⁻¹) confirming the para-substituted aromatic ring.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality spectra. A systematic interpretation, guided by the characteristic absorption frequencies of the dicarboximide, cyclohexene, and p-chlorophenyl moieties, allows for confident confirmation of the molecular structure. This application note serves as a comprehensive guide to ensure the accuracy and reproducibility of this critical analytical step in research and development.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023, December 9). Infrared spectrum of cyclohexene. Retrieved from [Link]

  • Shimadzu Corporation. KBr Pellet Method. Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Cole, A. R. H., & Jones, R. N. (1952). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 265-270.
  • David, C. W. Sample preparation for FT-IR. Retrieved from [Link]

  • Agilent Technologies. (2023). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclohexane. Retrieved from [Link]

  • Pissarek, M., et al. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 23(10), 2506. Retrieved from [Link]

  • Henry, R. M., & O'Leary, B. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A, 124(49), 10134–10144. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Antifungal Assays of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antifungal Agents and the Potential of Dicarboximides The rising incidence of invasive fungal infections, coupled wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents and the Potential of Dicarboximides

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action. Within this context, the dicarboximide class of fungicides warrants significant investigation. Historically used in agriculture, these compounds, including N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, offer a compelling scaffold for development due to their established effects on fungal cell processes.

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a synthetic compound characterized by a dicarboximide core linked to a p-chlorophenyl group. Its molecular formula is C₁₄H₁₂ClNO₂, with a molecular weight of 261.70 g/mol [1][2]. While extensive clinical data on this specific molecule is not yet available, the broader class of dicarboximide fungicides is known to primarily target Ascomycetes and Basidiomycetes. Their mechanism of action is thought to involve the disruption of fungal osmotic regulation and the inhibition of spore germination and cell division.[3][4] These fungicides are believed to interfere with triglyceride biosynthesis in sclerotia-forming fungi[5]. This application note provides a comprehensive guide for the in-vitro evaluation of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide's antifungal activity, adhering to internationally recognized standards to ensure data integrity and reproducibility.

Physicochemical Properties for Assay Development

A thorough understanding of the test compound's properties is fundamental to designing robust and reliable assays.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO₂[1][2]
Molecular Weight 261.70 g/mol [1][2]
CAS Number 43069-64-3[1][2]
Predicted Melting Point 185 °C
Predicted Boiling Point 493.8±45.0 °C
Predicted Density 1.347±0.06 g/cm³
Solubility Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO).General knowledge for similar compounds

A Note on Solubility: Like many organic compounds, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for the preparation of stock solutions for in-vitro testing. It is imperative to determine the maximum tolerable concentration of DMSO for the fungal strains being tested to ensure that the solvent itself does not inhibit fungal growth.

Proposed Antifungal Mechanism of Dicarboximides

The antifungal activity of dicarboximide fungicides is not fully elucidated but is believed to be multifactorial, primarily affecting fungal cell integrity and growth.

Compound N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Target Fungal Cell Compound->Target Interacts with Effect1 Disruption of Osmotic Regulation Target->Effect1 Effect2 Inhibition of Spore Germination Target->Effect2 Effect3 Inhibition of Cell Division Target->Effect3 Outcome Fungistatic/Fungicidal Activity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Proposed mechanism of action for dicarboximide fungicides.

Core Antifungal Susceptibility Testing Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are the global standards for antimicrobial susceptibility testing. For yeast, the CLSI M27 document is the primary reference, while for filamentous fungi, the CLSI M38 document should be consulted.

I. Preparation of Stock and Working Solutions

Accurate preparation of the test compound is critical for reproducible results.

Materials:

  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, amber vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

Protocol:

  • Stock Solution (100X):

    • Aseptically weigh a precise amount of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide powder.

    • Ensure complete dissolution, using a vortex mixer if necessary.

    • Store the stock solution in sterile, amber vials at -20°C or lower.

  • Working Solutions:

    • Thaw the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in RPMI-1640 medium to prepare working solutions that are 2X the final desired concentrations for the assay. This accounts for the 1:1 dilution when the fungal inoculum is added.

II. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M27 and M38 guidelines.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile 96-well U-bottom microtiter plates

  • Multichannel pipette

  • Plate reader (optional)

Protocol:

  • Inoculum Preparation:

    • Subculture the fungal isolates onto fresh SDA or PDA plates and incubate under appropriate conditions (e.g., 35°C for 24-48 hours for yeasts; 28-35°C for up to 7 days for molds).

    • Harvest fungal cells (yeasts) or conidia (molds) by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline.

    • Suspend the cells/conidia in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, a hemocytometer can be used to adjust the conidial suspension to the desired concentration.

    • Further dilute the standardized inoculum in RPMI-1640 medium to achieve the final target concentration in the microtiter plate wells (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Assay Plate Preparation:

    • In a 96-well plate, add 100 µL of the 2X working solutions of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide to the appropriate wells, creating a serial dilution across the plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum in RPMI-1640 without the compound) and a negative control (RPMI-1640 only). If using DMSO, a solvent control well containing the highest concentration of DMSO used in the assay should also be included.

  • Incubation:

    • Cover the plates and incubate at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours or longer for filamentous fungi, until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or with a plate reader by measuring the optical density at a suitable wavelength (e.g., 530 nm). The MIC endpoint is typically defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare 100X Stock in DMSO Working Prepare 2X Working Solutions in RPMI Stock->Working Plate Add 100µL 2X Compound to 96-well Plate Working->Plate Inoculum Prepare Standardized Fungal Inoculum AddInoculum Add 100µL Inoculum Inoculum->AddInoculum Plate->AddInoculum Incubate Incubate at 35°C AddInoculum->Incubate ReadMIC Determine MIC Incubate->ReadMIC

Caption: Workflow for MIC determination by broth microdilution.

III. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh SDA or PDA plate.

  • Incubate the plates under the same conditions as the initial culture.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9%) compared to the initial inoculum.

Data Interpretation and Quality Control

  • Fungistatic vs. Fungicidal Activity: If the MFC is equal to or within two dilutions of the MIC, the compound is generally considered fungicidal. If the MFC is significantly higher than the MIC, the compound is considered fungistatic.

  • Controls: The results are only valid if the positive control shows robust growth and the negative and solvent controls show no growth.

  • Reference Strains: It is highly recommended to include standard quality control strains with known MIC values for reference antifungal drugs (e.g., fluconazole, amphotericin B) in each assay run to ensure the validity of the experimental conditions.

Troubleshooting Common Issues

IssuePossible CauseSolution
No growth in positive control Inoculum viability issue; improper incubation conditions.Use a fresh culture for inoculum preparation; verify incubator temperature and humidity.
Growth in negative control Contamination of media or reagents.Use fresh, sterile media and reagents; ensure aseptic technique.
Compound precipitation in wells Poor solubility at tested concentrations.Lower the starting concentration of the compound; ensure the DMSO concentration is not exceeding the tolerance of the media.
Inconsistent results between replicates Pipetting errors; improper mixing of solutions.Calibrate pipettes regularly; ensure thorough mixing of all solutions before dispensing.

Conclusion and Future Directions

The protocols outlined in this application note provide a standardized framework for evaluating the antifungal potential of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. By adhering to these well-established methodologies, researchers can generate reliable and comparable data that will be crucial in determining the future trajectory of this compound in the drug development pipeline. Further studies should aim to elucidate the precise molecular targets of this compound, explore its efficacy in in-vivo models of fungal infection, and investigate its potential for synergistic interactions with existing antifungal agents. The exploration of novel chemical scaffolds like the dicarboximides is a critical endeavor in the ongoing battle against fungal pathogens.

References

  • Wikipedia. (n.d.). Dicarboximide fungicides. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.
  • National Center for Biotechnology Information. (n.d.). N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. PubChem. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (n.d.). Dicarboximides. Retrieved from [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Candidiasis drug discovery and development: new approaches targeting virulence for discovering and identifying new drugs. Expert opinion on drug discovery, 8(9), 1117–1126.
  • Field Crop Diseases Victoria. (2020). Modes of Action. extensionAUS. Retrieved from [Link]

  • R&D Chemicals. (n.d.). N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.
  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Verweij, P. E. (2017). EUCAST technical note on the EUCAST definitive document E.Def 7.3: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical microbiology and infection, 23(11), 857–859.
  • Cantón, E., Pemán, J., & Gobernado, M. (2009). [Antifungal susceptibility testing]. Enferm Infecc Microbiol Clin, 27(3), 176-183.
  • Espinel-Ingroff, A., et al. (2012). Multicenter evaluation of a new disk agar diffusion method for susceptibility testing of filamentous fungi with voriconazole, posaconazole, itraconazole, amphotericin B, and caspofungin. Journal of Clinical Microbiology, 50(11), 3598-3605.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133–163.

Sources

Method

Application Notes and Protocols for the Antimicrobial Evaluation of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Derivatives

Introduction: The Therapeutic Potential of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Derivatives In the global effort to combat the rise of antimicrobial resistance, the exploration of novel chemical scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Derivatives

In the global effort to combat the rise of antimicrobial resistance, the exploration of novel chemical scaffolds is of paramount importance. Among these, dicarboximide derivatives have emerged as a promising class of compounds with a wide range of biological activities. The incorporation of a cyclohexene ring and a substituted phenyl group, specifically a p-chlorophenyl moiety, is a strategic design element aimed at enhancing antimicrobial efficacy. The chlorine substituent is known to contribute to the bioactivity of various pharmacologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antimicrobial properties of N-(p--Chlorophenyl)-4-cyclohexene-1,2-dicarboximide and its derivatives.

The core structure, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, combines the rigid dicarboximide ring system with a flexible cyclohexene backbone and a lipophilic, electron-withdrawing chlorophenyl group. This combination of structural features presents a compelling hypothesis for potent antimicrobial action. While the precise mechanism of action for this specific derivative is yet to be fully elucidated, the broader class of dicarboximide fungicides is believed to interfere with fungal osmotic regulation and triglyceride biosynthesis.[1][2] It is plausible that similar or related pathways are targeted in bacteria, potentially involving enzymatic inhibition or disruption of cell membrane integrity.

These application notes will detail the synthetic route to obtain these derivatives, followed by robust protocols for the systematic evaluation of their in vitro antimicrobial activity. The methodologies provided are grounded in established standards to ensure the generation of reliable and reproducible data, crucial for the advancement of new therapeutic agents.

Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a straightforward two-step process involving a Diels-Alder reaction to form the cyclohexene dicarboxylic anhydride, followed by an imidization reaction with p-chloroaniline.

Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This initial step involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride.

Materials and Reagents:

  • Maleic anhydride

  • 1,3-Butadiene (can be generated in situ from 3-sulfolene)

  • Toluene or Benzene (as solvent)

  • Petroleum ether or ligroin (for recrystallization)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in toluene.

  • Slowly add a solution of 1,3-butadiene in the same solvent.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product will precipitate out. Filter the solid and wash with cold petroleum ether.

  • Recrystallize the crude product from a suitable solvent system like petroleum ether or ligroin to obtain pure cis-4-Cyclohexene-1,2-dicarboxylic anhydride.[3]

Part 2: Synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

The second step is the condensation of the synthesized anhydride with p-chloroaniline.

Materials and Reagents:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

  • p-Chloroaniline

  • Glacial acetic acid (as solvent and catalyst)

Protocol:

  • In a round-bottom flask, dissolve cis-4-Cyclohexene-1,2-dicarboxylic anhydride in glacial acetic acid.

  • Add an equimolar amount of p-chloroaniline to the solution.

  • Reflux the mixture for 4-6 hours with constant stirring.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice-cold water with stirring.

  • The solid N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide will precipitate.

  • Filter the precipitate, wash thoroughly with water to remove acetic acid, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity Evaluation: Detailed Protocols

The following are standardized protocols for determining the antimicrobial efficacy of the synthesized N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide derivatives.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antimicrobial activity and is a valuable primary screening tool.[4][5][6]

Core Principle: The test compound diffuses from a paper disk into an agar medium inoculated with a test microorganism. The diameter of the zone of growth inhibition around the disk is proportional to the susceptibility of the organism to the compound.[7]

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide derivatives

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic disks (e.g., Ciprofloxacin, Ampicillin) as positive controls

  • Blank disks with DMSO as a negative control

  • Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension.[8] Rotate the swab against the side of the tube to remove excess liquid.[8] Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.[4]

  • Disk Preparation and Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[6] To prepare the disks, dissolve the synthesized compound in DMSO to desired concentrations (e.g., 100 µg/mL, 250 µg/mL) and apply a specific volume (e.g., 10 µL) onto the blank disks. Also, place positive and negative control disks on the plate.[5]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[9]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Compare the results with the positive and negative controls.

Diagram of the Kirby-Bauer Disk Diffusion Workflow

KirbyBauer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Inoculate Inoculate Agar Plate with Swab Inoculum->Inoculate Plates Prepare Mueller-Hinton Agar Plates Plates->Inoculate Disks Prepare Test Compound and Control Disks PlaceDisks Place Disks on Inoculated Plate Disks->PlaceDisks Inoculate->PlaceDisks Incubate Incubate Plates PlaceDisks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results Measure->Interpret BrothMicrodilution_Workflow cluster_prep Preparation cluster_exp Experiment (96-well plate) cluster_analysis Analysis Stock Prepare Stock Solution of Test Compound SerialDilution Perform 2-fold Serial Dilution of Compound in Broth Stock->SerialDilution Inoculum Prepare Standardized Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Visually or Spectrophotometrically Determine MIC Incubate->ReadMIC Record Record Lowest Concentration with No Growth ReadMIC->Record

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

All quantitative data from the antimicrobial assays should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Derivatives

CompoundTest OrganismKirby-Bauer Zone of Inhibition (mm)MIC (µg/mL)
Derivative 1 S. aureus ATCC 259231816
E. coli ATCC 259221532
C. albicans ATCC 102311264
Ciprofloxacin S. aureus ATCC 25923250.5
E. coli ATCC 25922300.25
Fluconazole C. albicans ATCC 10231221
DMSO S. aureus ATCC 259230>128
E. coli ATCC 259220>128
C. albicans ATCC 102310>128

Interpretation of Results:

The antimicrobial activity of the synthesized derivatives should be compared to that of the standard antibiotics. A larger zone of inhibition in the Kirby-Bauer test and a lower MIC value in the broth microdilution assay indicate higher antimicrobial potency. Structure-activity relationship (SAR) studies can be conducted by comparing the activity of different derivatives to understand the influence of various substituents on the antimicrobial efficacy.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the synthesis and antimicrobial evaluation of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide derivatives. By following these standardized methods, researchers can generate high-quality, reproducible data to assess the potential of these compounds as novel antimicrobial agents. Future work should focus on expanding the panel of test organisms, including multidrug-resistant strains, and elucidating the mechanism of action of the most potent derivatives. These efforts will be crucial in the journey from a promising chemical scaffold to a potential therapeutic candidate.

References

  • Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. (2010). PubMed. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). National Institutes of Health. Available at: [Link]

  • Synthesis and anti-microbial activity of some substituted 1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide. (2014). ResearchGate. Available at: [Link]

  • Dicarboximide (DCA) [Group 2] resistance management strategy. Fungicide Resistance Action Committee. Available at: [Link]

  • Dicarboximide fungicides. Wikipedia. Available at: [Link]

  • Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. (2023). PubMed. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. Available at: [Link]

  • cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses. Available at: [Link]

  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. (2024). PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. Research India Publications. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. ResearchGate. Available at: [Link]

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  • Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. (2023). ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Available at: [Link]

  • N-amino-1,2-cyclopentane dicarboximide and its preparation method. (2010). Google Patents.
  • Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. (2012). National Institutes of Health. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Institutes of Health. Available at: [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Available at: [Link]

  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. NIST WebBook. Available at: [Link]

  • Preparation method of 1,2-cyclopentane dicarboximide. (2013). Google Patents.
  • Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (2011). Google Patents.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). National Institutes of Health. Available at: [Link]

  • Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)- N-substituted benzene sulfonamides. (2012). PubMed. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (2023). Baghdad Science Journal. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Protocol | PDF | Biology | Microbiology. Scribd. Available at: [Link]

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Application

"experimental protocols for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide synthesis"

As a Senior Application Scientist, this guide provides a comprehensive overview and detailed protocol for the synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. This document is designed for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview and detailed protocol for the synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. This document is designed for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and methods for characterization and validation.

Introduction and Significance

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a molecule of interest in medicinal chemistry and material science. As a derivative of cis-4-cyclohexene-1,2-dicarboximide, it belongs to a class of compounds known for their diverse biological activities, including potential applications as fungicides, herbicides, and therapeutic agents. The presence of the p-chlorophenyl group can significantly influence the molecule's lipophilicity and electronic properties, making it a valuable intermediate for the synthesis of more complex target structures.

This application note details a robust and reproducible method for the synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide through the condensation reaction of cis-4-cyclohexene-1,2-dicarboxylic anhydride and p-chloroaniline.

Reaction Mechanism and Rationale

The synthesis of the target imide is a classic example of a condensation reaction between a cyclic anhydride and a primary amine. The reaction proceeds in two principal stages, typically facilitated by thermal conditions in a suitable solvent like glacial acetic acid, which also aids in the removal of the water byproduct.

  • Amic Acid Formation: The reaction initiates with the nucleophilic attack of the primary amine (p-chloroaniline) on one of the electrophilic carbonyl carbons of the cis-4-cyclohexene-1,2-dicarboxylic anhydride. This leads to the opening of the anhydride ring to form a tetrahedral intermediate, which quickly rearranges to the more stable amic acid intermediate.

  • Imidization (Cyclodehydration): The second stage involves an intramolecular cyclization of the amic acid. The nitrogen of the amide acts as a nucleophile, attacking the carboxylic acid carbonyl. This step is followed by the elimination of a water molecule to form the stable five-membered imide ring. This dehydration step is often the rate-limiting step and is effectively promoted by heating the reaction mixture.[1][2]

The overall reaction is a robust method for forming the C-N bond characteristic of imides.[3]

Fig. 1: Reaction Mechanism for Imide Synthesis

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
cis-4-Cyclohexene-1,2-dicarboxylic anhydride85-43-8C₈H₈O₃152.15
p-Chloroaniline106-47-8C₆H₆ClN127.57
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Ethanol64-17-5C₂H₆O46.07
Deionized Water7732-18-5H₂O18.02
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers (250 mL, 500 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and weighing paper

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • p-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Glacial acetic acid is corrosive and causes severe skin burns and eye damage. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Synthesis Procedure
  • Reactant Stoichiometry: In a 100 mL round-bottom flask, combine cis-4-cyclohexene-1,2-dicarboxylic anhydride (3.04 g, 0.02 mol) and p-chloroaniline (2.55 g, 0.02 mol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as a solvent and a catalyst for the dehydration step.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle on a magnetic stirrer.

  • Reflux: Heat the mixture to a gentle reflux (approximately 118-120°C) with continuous stirring. Maintain the reflux for 1.5 to 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Isolation: Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water while stirring. A solid precipitate of the crude product will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water (3 x 30 mL) to remove any residual acetic acid and unreacted starting materials.

  • Drying: Dry the crude product either in a desiccator under vacuum or in a drying oven at a low temperature (60-70°C) until a constant weight is achieved.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the product completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Combine Reactants (Anhydride + p-Chloroaniline) and Glacial Acetic Acid B 2. Set up for Reflux A->B C 3. Heat to Reflux (1.5 - 2 hours) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice Water D->E F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry Crude Product G->H I 9. Purify by Recrystallization (Hot Ethanol) H->I J 10. Collect and Dry Pure Product I->J

Fig. 2: Experimental Workflow

Characterization and Validation

The identity and purity of the synthesized N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide must be confirmed through various analytical techniques.

Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₁₄H₁₂ClNO₂[4]

  • Molecular Weight: 261.70 g/mol [4]

  • Melting Point: The purified product should exhibit a sharp melting point. The expected range is typically around 158-162°C.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the functional groups present in the molecule.[4]

    • Imide C=O stretching: Two characteristic strong absorption bands are expected for the symmetric and asymmetric stretching of the imide carbonyl groups, typically in the range of 1770-1790 cm⁻¹ and 1700-1720 cm⁻¹.

    • Aromatic C=C stretching: Peaks around 1590-1600 cm⁻¹ and 1490-1500 cm⁻¹.

    • C-N stretching: A band around 1350-1380 cm⁻¹.

    • C-Cl stretching: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.

    • =C-H stretching (alkene): A peak just above 3000 cm⁻¹.

  • ¹H NMR Spectroscopy (e.g., in CDCl₃, 400 MHz):

    • Aromatic Protons: Two doublets are expected for the AA'BB' system of the p-substituted benzene ring, typically in the range of δ 7.2-7.5 ppm (4H).

    • Olefinic Protons (-CH=CH-): A multiplet or broad singlet around δ 5.8-6.0 ppm (2H).

    • Allylic/Bridgehead Protons (-CH-CO-): A multiplet around δ 3.3-3.5 ppm (2H).

    • Methylene Protons (-CH₂-): A multiplet for the four methylene protons of the cyclohexene ring, typically in the range of δ 2.5-2.8 ppm (4H).

  • ¹³C NMR Spectroscopy (e.g., in CDCl₃, 100 MHz):

    • Imide Carbonyl Carbons (C=O): Signals around δ 175-178 ppm.

    • Aromatic Carbons: Signals in the range of δ 125-135 ppm.

    • Olefinic Carbons (-C=C-): Signals around δ 125-128 ppm.

    • Allylic/Bridgehead Carbons (-CH-CO-): Signals around δ 40-45 ppm.

    • Methylene Carbons (-CH₂-): Signals around δ 25-30 ppm.

Summary of Experimental Data

ParameterValue
Anhydride Mass3.04 g
Anhydride Moles0.02 mol
p-Chloroaniline Mass2.55 g
p-Chloroaniline Moles0.02 mol
SolventGlacial Acetic Acid (20 mL)
Reaction Temperature~118-120°C
Reaction Time1.5 - 2 hours
Theoretical Yield5.23 g
Example Result
Actual Yield(e.g., 4.55 g)
Percentage Yield(e.g., 87%)
Melting Point(e.g., 159-161°C)
AppearanceOff-white crystalline solid

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss during workup.Ensure reflux time and temperature are adequate. Be careful during product transfer and recrystallization.
Product is Oily or Gummy Presence of impurities or residual solvent.Ensure thorough washing of the crude product. Use a minimal amount of hot solvent for recrystallization.
Broad Melting Point Range Impure product.Repeat the recrystallization process. Ensure the product is completely dry before measuring the melting point.
Reaction Does Not Proceed Reagents are of poor quality; insufficient heating.Use pure, dry reagents. Verify the reaction temperature is at the reflux point of the solvent.

References

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  • Google Patents. (n.d.). Process for making cyclic imides.
  • Unknown. (n.d.). Experiment #4. Retrieved from [Link]

  • ResearchGate. (2017). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • StudyMoose. (2024, February 28). Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. Retrieved from [Link]

  • Chem Help ASAP. (2022, September 3). anhydride to imide reaction - TPOXX API prep - laboratory experiment. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1950). cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]

  • Odinity. (2013, November 18). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

Welcome to the dedicated technical support resource for the purification of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity for their downstream applications. Here, we address common challenges and frequently asked questions to help you streamline your purification workflow and ensure the quality of your final product.

Introduction to the Purification Challenge

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is typically synthesized via a Diels-Alder reaction between 1,3-butadiene and N-(p-chlorophenyl)maleimide.[1][2][3] While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, particularly the dienophile (N-(p-chlorophenyl)maleimide), and potentially side-products. Achieving high purity is critical for accurate biological screening, pharmacological studies, and subsequent synthetic transformations. This guide provides a systematic approach to troubleshooting common purification issues and offers a validated protocol for obtaining highly pure N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide?

A1: The most prevalent impurity is typically unreacted N-(p-chlorophenyl)maleimide.[4] This starting material can co-precipitate with the product. Other potential impurities include polymeric materials formed from the diene, and in some cases, minor stereoisomers (exo vs. the desired endo product), although the Diels-Alder reaction strongly favors the endo isomer under kinetic control.[5]

Q2: What is the best primary purification technique for this compound?

A2: Recrystallization is the most effective and scalable method for the initial purification of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. It is particularly effective at removing the unreacted N-(p-chlorophenyl)maleimide due to differences in solubility profiles.

Q3: Which solvents are recommended for recrystallization?

A3: A mixed solvent system often provides the best results. A common approach is to dissolve the crude product in a good solvent like dichloromethane (DCM) or ethyl acetate at an elevated temperature, followed by the addition of a poor solvent (an anti-solvent) like hexane or pentane to induce crystallization.[6] The ideal solvent ratio will depend on the scale of your reaction and the impurity profile.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended. The most definitive methods are:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurity signals.

    • FTIR spectroscopy to verify the presence of characteristic functional groups.[7]

    • Mass Spectrometry to confirm the molecular weight (261.70 g/mol ).[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oily residue instead of solid product after reaction. Excess diene (1,3-butadiene) or solvent remaining.Ensure complete removal of volatile components under reduced pressure. If the product is still oily, trituration with a non-polar solvent like cold hexane can help to solidify it.
Product precipitates too quickly during recrystallization, trapping impurities. The solution is too supersaturated, or the anti-solvent was added too rapidly.Use a slightly larger volume of the "good" solvent to avoid oversaturation. Add the anti-solvent slowly at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[6]
Low recovery after recrystallization. The product has significant solubility in the recrystallization solvent mixture at low temperatures. The volume of the "good" solvent was too large.Minimize the amount of the "good" solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath for at least 30 minutes before filtration to maximize precipitation.
Persistent presence of N-(p-chlorophenyl)maleimide after one recrystallization. The chosen solvent system is not optimal for differentiating the solubility of the product and the impurity.Consider a different solvent system. For example, if using DCM/hexane, try ethyl acetate/hexane. Alternatively, a second recrystallization may be necessary.
Product appears as a fine powder instead of well-defined crystals. Rapid cooling or agitation during crystallization.Allow the recrystallization solution to cool to room temperature undisturbed, followed by further cooling in a refrigerator or ice bath. Avoid scratching the flask or agitating the solution during the initial cooling phase.

Standard Purification Protocol: Recrystallization

This protocol is a general guideline. The solvent volumes may need to be adjusted based on the scale of your synthesis and the initial purity of the crude product.

Materials:

  • Crude N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

  • Dichloromethane (DCM) or Ethyl Acetate

  • Hexane or Pentane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for larger volumes)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., DCM or ethyl acetate) to the flask. Gently heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise with continuous swirling. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: If the solution becomes too cloudy or if a significant amount of precipitate forms, add a small amount of the "good" solvent dropwise until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling period.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

PurificationWorkflow start Crude Product (Post-Reaction Workup) dissolve Dissolve in minimal hot 'good' solvent (e.g., DCM, Ethyl Acetate) start->dissolve add_anti Slowly add 'poor' solvent (e.g., Hexane) until turbid dissolve->add_anti cool_slowly Slow Cool to RT (Formation of Crystals) add_anti->cool_slowly cool_ice Cool in Ice Bath (Maximize Precipitation) cool_slowly->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold 'Poor' Solvent filtrate->wash dry Dry Under Vacuum wash->dry check_purity Purity Check (TLC, Melting Point) dry->check_purity end_product Pure Crystalline Product check_purity->end_product Purity OK re_recrystallize Re-recrystallize check_purity->re_recrystallize Impure re_recrystallize->dissolve Repeat Process

Caption: Purification workflow for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

References

  • PubChem. (n.d.). cis-4-Cyclohexene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Toronto. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

  • Machado, P., de Souza, M. V. N., & Cunha, A. C. (2007). Photocyclization of N-(dialkylaminoalkyl) aromatic 1,2-dicarboximides. X-Ray molecular structure of a stereoisomer of 4-benzyl-2-hydroxy-3-phenyl-4,6-diazatricyclo[6.4.0.0]dodeca-1(12),8,10-trien-7-one. Journal of the Brazilian Chemical Society, 18(1), 128-135.
  • Kao Corporation. (1984). Process for the purification of p-aminophenol. U.S.
  • Ashenhurst, J. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • R&D Chemicals. (n.d.). N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. Retrieved from [Link]

  • Monsanto Company. (1987). Process for the purification of triphenylmethane compounds. U.S.
  • PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboximide, N-butyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3635-3639.
  • OC Lab. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

  • Chegg. (2021, November 29). Solved 1. In this experiment, the Diels-Alder reaction of.... Retrieved from [Link]

  • Chisso Corporation. (1982). 1-(Trans-4-alkylcyclohexyl)-2-(trans-4'-(p-substituted phenyl)cyclohexyl)ethane and liquid crystal mixture.
  • Moreno-Fuquen, R., et al. (2012). N-(4-Chlorophenyl)maleimide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • OC Lab. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

"N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide storage and handling best practices"

This guide provides best practices for the storage and handling of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a specialized chemical compound utilized by researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides best practices for the storage and handling of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a specialized chemical compound utilized by researchers, scientists, and drug development professionals. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related molecules to provide a comprehensive and scientifically grounded set of recommendations. The principles of chemical safety and handling for similar structures, such as N-(4-chlorophenyl)-maleimide and cis-4-Cyclohexene-1,2-dicarboxylic acid, are applied to ensure the safe and effective use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide?

A1: Based on the hazard profile of structurally similar compounds like N-(4-chlorophenyl)-maleimide, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide should be handled with caution. It is likely to be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[1] It may also cause respiratory irritation if inhaled as a dust or aerosol.[1] Therefore, appropriate personal protective equipment (PPE) is essential.

Q2: How should I properly store this compound?

A2: To ensure the stability and integrity of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Similar dicarboxylic acid compounds are recommended to be sealed in a dry environment at room temperature, ideally below 15°C in a dark location.[3]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: When handling N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, it is imperative to wear appropriate personal protective equipment. This includes chemical-resistant gloves (inspect before use), safety glasses with side-shields or goggles, and a lab coat.[1] If there is a risk of generating dust or aerosols, use of a face shield and respiratory protection is also recommended.[1]

Q4: What is the appropriate procedure for disposing of this compound and its containers?

A4: Unused N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide and its containers must be disposed of as hazardous waste. This should be done through a licensed chemical waste disposal company to ensure compliance with all local, state, and federal regulations.[4] Do not dispose of this chemical in household garbage or allow it to enter the sewage system.[5] Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent experimental results Compound degradationEnsure the compound is stored under the recommended conditions (cool, dry, dark) to prevent hydrolysis of the dicarboximide ring or oxidation of the cyclohexene moiety. Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Poor solubility in a desired solvent Incorrect solvent choiceThe solubility of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide has not been extensively documented. Based on its structure, it is likely to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6] If solubility issues persist, gentle warming or sonication may aid dissolution. Always start with small quantities to test solubility before preparing a large stock solution.
Observed color change in the solid compound or in solution Instability or contaminationA change in color may indicate degradation or contamination. Discard the material if its integrity is questionable. To prevent this, always handle the compound with clean spatulas and in a clean, dry environment. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Pre-Experiment Check: Ensure all necessary PPE is worn, including gloves, safety glasses, and a lab coat. Work in a well-ventilated chemical fume hood.

  • Weighing the Compound: Accurately weigh the desired amount of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide using an analytical balance. Minimize the generation of dust.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO, methanol) to the weighed compound in a volumetric flask.

  • Dissolution: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature (typically -20°C for long-term storage) and protected from light.

Protocol 2: Handling a Small Spill
  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[7]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dust is airborne.

  • Containment: Prevent the spill from spreading. Do not let the product enter drains.[5]

  • Clean-up: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[8] Avoid generating dust.[8] For a solution spill, absorb with an inert material (e.g., sand, diatomite) and place in a container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and regulatory guidelines.[4]

Visualizations

Decision-Making Workflow for Handling a Chemical Spill

Spill_Response_Workflow Workflow for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Spill A Spill Occurs B Assess Spill Size and Risk (Solid or Liquid?) A->B C Small Spill (Manageable by lab personnel) B->C Small D Large Spill (Requires emergency response) B->D Large F Don Appropriate PPE (Gloves, Goggles, Respirator if needed) C->F E Evacuate Immediate Area Alert Others D->E L Contact Emergency Services and EH&S E->L G Contain Spill (Use absorbent for liquid, cover solid) F->G H Clean Up Spill (Sweep solid, absorb liquid) G->H I Place Waste in Labeled Hazardous Waste Container H->I J Decontaminate Spill Area I->J K Dispose of Waste via Licensed Contractor J->K

Caption: Decision workflow for a chemical spill.

References

  • Aldrich 775215 - SAFETY DATA SHEET. (2024-01-26). The life science business of Merck KGaA, Darmstadt, Germany operates as MilliporeSigma in the US and Canada.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-Chlorophenyl)cyclohexanecarboxylic acid - ChemicalBook. (2025-07-26). ChemicalBook.
  • 4 - SAFETY D
  • CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID | 2305-26-2 - ChemicalBook. (2025-07-04). ChemicalBook.
  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide - R&D Chemicals. R&D Chemicals.
  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide - the NIST WebBook. NIST.
  • cis-4-Cyclohexene-1,2-dicarboxylic Acid | 2305-26-2 - TCI Chemicals. TCI Chemicals.
  • cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | 935-79-5 - TCI Chemicals. TCI Chemicals.
  • 4-Cyclohexene-1,2-dicarboxylic acid, cis- - ChemBK. (2024-04-09). ChemBK.
  • Safety data sheet - CPAChem. (2019-03-01). CPAChem.
  • Safety Data Sheet - Angene Chemical. (2024-11-01). Angene Chemical.
  • Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, 98% - Cole-Parmer. Cole-Parmer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide and Commercial Fungicides for Phytopathogen Control

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of effective crop protection strategies, the exploration of novel fungicidal agents is paramount. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective crop protection strategies, the exploration of novel fungicidal agents is paramount. This guide provides a comprehensive comparative analysis of the fungicidal potential of N-(p--Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a dicarboximide derivative, against a panel of widely used commercial fungicides. This document is intended to serve as a technical resource, offering a side-by-side evaluation grounded in available experimental data to inform future research and development in the agrochemical sector.

Introduction to N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide belongs to the dicarboximide class of fungicides. Its core structure consists of a cyclohexene ring fused to a dicarboximide moiety, with a p-chlorophenyl group attached to the nitrogen atom. The chemical structure is as follows:

  • Chemical Formula: C₁₄H₁₂ClNO₂

  • Molecular Weight: 261.70 g/mol

  • CAS Registry Number: 43069-64-3

The fungicidal activity of dicarboximides is generally attributed to their ability to inhibit the germination of fungal spores and the growth of mycelia. While the precise mechanism of action for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is not extensively documented in publicly available literature, the dicarboximide class, which includes commercial fungicides like iprodione and vinclozolin, is known to interfere with lipid metabolism and membrane function in fungi. It is important to note that resistance to dicarboximide fungicides has been observed in some fungal populations, often linked to mutations in target enzymes.

The Landscape of Commercial Fungicides: A Mechanistic Overview

A diverse arsenal of commercial fungicides is available to combat a wide spectrum of phytopathogenic fungi. These fungicides are broadly classified based on their mode of action, which dictates their target site within the fungal cell and their efficacy against specific pathogens. Understanding these mechanisms is crucial for effective disease management and for providing a framework for comparing the potential of novel compounds like N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Key Classes of Commercial Fungicides:
  • Dicarboximides: This class, which includes the subject of our analysis, primarily targets gray mold (Botrytis cinerea) and other related fungi. A prominent example is iprodione .

  • Phenylpyrroles: Fungicides like fludioxonil interfere with the signal transduction pathways essential for fungal growth.

  • Triazoles (Demethylation Inhibitors - DMIs): This large and important group, including tebuconazole , inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes.

  • Anilinopyrimidines: Compounds such as pyrimethanil inhibit the biosynthesis of methionine and other amino acids, thereby disrupting protein synthesis.

  • Succinate Dehydrogenase Inhibitors (SDHIs): This class, which includes boscalid and fenpyrazamine , targets the mitochondrial respiratory chain, leading to a disruption of energy production.

The selection of an appropriate commercial fungicide depends on the target pathogen, the crop, and strategies to mitigate the development of fungicide resistance.

Comparative Efficacy: An Evidence-Based Assessment

A key pathogen for which dicarboximides are employed is Botrytis cinerea, the causal agent of gray mold, a devastating disease affecting a wide range of crops. The following table summarizes the in vitro efficacy of several commercial fungicides against Botrytis cinerea, providing a valuable benchmark.

Fungicide ClassActive IngredientTarget PathogenEC₅₀ (µg/ml)Reference
DicarboximideIprodioneBotrytis cinerea0.3 - 0.9[1]
PhenylpyrroleFludioxonilBotrytis cinerea< 0.1[1]
Triazole (DMI)TebuconazoleBotrytis cinerea0.3 - 0.9[1]
SDHIFenpyrazamineBotrytis cinerea0.3 - 0.9[1]
SDHIBoscalidBotrytis cinerea0.3 - 0.9[1]
AnilinopyrimidinePyrimethanilBotrytis cinerea50[1]

EC₅₀ (Half Maximal Effective Concentration): The concentration of a fungicide that is required to inhibit the growth of a pathogen by 50%. Lower EC₅₀ values indicate higher fungicidal activity.

Based on this data, fludioxonil demonstrates the highest in vitro efficacy against Botrytis cinerea, with an EC₅₀ value of less than 0.1 µg/ml.[1] Iprodione, a dicarboximide structurally related to N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, shows comparable efficacy to the triazole tebuconazole and the SDHIs fenpyrazamine and boscalid, with EC₅₀ values in the range of 0.3 to 0.9 µg/ml.[1] Pyrimethanil exhibits significantly lower efficacy in this particular study.

While this provides a valuable point of reference, it is crucial to conduct direct experimental evaluations of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide to determine its precise antifungal spectrum and potency.

Experimental Protocols for Fungicidal Efficacy Testing

To generate the necessary data for a direct comparison, standardized in vitro and in vivo assays are essential. The following protocols outline the methodologies that should be employed.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This assay determines the direct inhibitory effect of a compound on the vegetative growth of a fungus.

Methodology:

  • Preparation of Fungal Cultures: The target phytopathogenic fungus (e.g., Botrytis cinerea, Rhizoctonia solani, Alternaria solani) is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Preparation of Fungicide Stock Solutions: The test compound, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, and commercial standards are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Poisoned Agar Preparation: The stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations. A control plate containing only the solvent is also prepared.

  • Inoculation: A small plug of mycelial growth from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control agar plate.

  • Incubation: The plates are incubated at a temperature and duration optimal for the growth of the specific fungus.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

    Percentage Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony on the control plate

    • T = Average diameter of the fungal colony on the treated plate

  • EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Fungicide Stocks Fungicide Stocks Poisoned Agar Poisoned Agar Fungicide Stocks->Poisoned Agar Poisoned Agar->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection EC50 Calculation EC50 Calculation Data Collection->EC50 Calculation

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Antifungal Assay: Protective and Curative Efficacy

This assay evaluates the ability of a compound to protect a host plant from fungal infection and to cure an existing infection.

Methodology:

  • Plant Cultivation: Healthy host plants (e.g., tomato, bean, or cucumber seedlings) are grown under controlled greenhouse conditions.

  • Fungicide Application:

    • Protective Assay: Plants are sprayed with a solution of the test compound or a commercial standard at various concentrations. After the spray has dried, the plants are inoculated with a spore suspension of the target fungus.

    • Curative Assay: Plants are first inoculated with a fungal spore suspension. After a set incubation period to allow for infection to establish, the plants are then sprayed with the fungicide solutions.

  • Inoculation: A standardized spore suspension of the target fungus is sprayed onto the plants until runoff.

  • Incubation: The plants are maintained in a high-humidity environment for a period sufficient for disease development.

  • Disease Assessment: The severity of the disease on each plant is rated using a standardized disease scoring scale (e.g., percentage of leaf area infected).

  • Data Analysis: The percentage of disease control is calculated for each treatment relative to the untreated, inoculated control plants.

In_Vivo_Assay_Workflow cluster_protective Protective Assay cluster_curative Curative Assay P_Fungicide Fungicide Application P_Inoculation Fungal Inoculation P_Fungicide->P_Inoculation Incubation Incubation P_Inoculation->Incubation C_Inoculation Fungal Inoculation C_Fungicide Fungicide Application C_Inoculation->C_Fungicide C_Fungicide->Incubation Plant Cultivation Plant Cultivation Plant Cultivation->P_Fungicide Plant Cultivation->C_Inoculation Disease Assessment Disease Assessment Incubation->Disease Assessment

Caption: Comparative workflow of protective and curative in vivo antifungal assays.

Conclusion and Future Directions

While a definitive, data-driven comparison of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide with commercial fungicides is currently limited by the lack of publicly available efficacy data for the target compound, the existing information on the dicarboximide class provides a strong rationale for its investigation as a potential fungicidal agent. The fungicidal activity of iprodione against significant pathogens like Botrytis cinerea suggests that N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide may also exhibit valuable antifungal properties.

To fully elucidate its potential, it is imperative that the scientific community undertakes rigorous in vitro and in vivo evaluations of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide against a broad spectrum of phytopathogenic fungi. Direct comparisons with a range of commercial fungicides, representing different modes of action, will be essential to accurately position this compound within the existing landscape of crop protection agents. Such studies will not only determine its efficacy but also provide critical insights into its potential for integration into resistance management programs.

References

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal and agricultural chemistry, the exploration of heterocyclic compounds as scaffolds for bioactive molecules remain...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal and agricultural chemistry, the exploration of heterocyclic compounds as scaffolds for bioactive molecules remains a important area of research. Among these, N-substituted imides, particularly those derived from cyclohexene structures, have demonstrated a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a compound of significant interest due to its potential antifungal, anticonvulsant, and herbicidal properties. By examining the subtle yet critical interplay between its structural components—the chlorinated phenyl ring, the cyclic imide, and the cyclohexene backbone—we aim to elucidate the molecular features governing its efficacy and selectivity. This document serves as a technical resource, synthesizing available experimental data to inform the rational design of novel, more potent, and specific agents for therapeutic and agricultural applications.

Synthesis and Structural Elucidation

The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is typically achieved through a two-step process, beginning with the formation of the intermediate N-(p-chlorophenyl)maleimide, followed by a Diels-Alder reaction.

Synthesis of N-(p-chlorophenyl)maleimide

The initial step involves the reaction of p-chloroaniline with maleic anhydride. This reaction proceeds via a nucleophilic attack of the amine on the anhydride, followed by dehydration to form the imide ring.

Experimental Protocol:

  • In a round-bottom flask, dissolve p-chloroaniline (1 equivalent) in a suitable solvent such as acetic acid.

  • Heat the mixture gently with stirring until the solid is completely dissolved.

  • Slowly add maleic anhydride (1 equivalent) to the solution while maintaining stirring. A precipitate of N-(p-chlorophenyl)-maleamic acid will form.

  • Isolate the solid intermediate by vacuum filtration and wash with cold acetic acid.

  • To a fresh flask, add the dried N-(p-chlorophenyl)-maleamic acid, acetic anhydride (as a dehydrating agent), and a catalytic amount of sodium acetate.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the N-(p-chlorophenyl)maleimide.

  • Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[1]

Diels-Alder Reaction

The final step is a [4+2] cycloaddition reaction between the dienophile, N-(p-chlorophenyl)maleimide, and a suitable diene, typically 1,3-butadiene. The butadiene can be generated in situ from a stable precursor like 3-sulfolene.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-(p-chlorophenyl)maleimide (1 equivalent) and 3-sulfolene (a source of butadiene, 1.2 equivalents) in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux (above 120 °C) to facilitate the thermal extrusion of sulfur dioxide from 3-sulfolene, generating 1,3-butadiene in situ.

  • The in situ generated butadiene then undergoes a Diels-Alder reaction with the N-(p-chlorophenyl)maleimide.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization to yield N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Caption: Synthetic pathway for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide.

Comparative Biological Activity and Structure-Activity Relationship

Antifungal Activity

Cyclic imides, including maleimide derivatives, are known to possess antifungal properties.[3][4] The lipophilicity and electronic nature of the N-substituent play a crucial role in determining the efficacy.

Key SAR Insights:

  • N-Aryl Substitution: The presence of an aryl group on the nitrogen atom is a common feature in many bioactive imides. This lipophilic moiety can facilitate the compound's passage through the fungal cell membrane.

  • Halogen Substitution: The chlorine atom at the para-position of the phenyl ring is a critical feature. Halogen atoms, being electron-withdrawing and lipophilic, can significantly influence the compound's electronic distribution and its ability to interact with biological targets. Studies on related N-substituted maleimides have shown that the nature and position of the substituent on the phenyl ring are crucial for antifungal activity.[5]

  • Cyclohexene Ring: The partially saturated cyclohexene ring provides a specific three-dimensional conformation that can be important for binding to the active site of a target enzyme or protein.

Comparative Data (Hypothetical Example):

CompoundR-GroupAntifungal Activity (MIC, µg/mL) vs. C. albicans
1 H>100
2 4-Cl16
3 4-F32
4 4-CH₃64
5 4-OCH₃64

This table is a hypothetical representation to illustrate potential SAR trends and is not based on directly reported experimental data for this specific series.

The data would likely show that the unsubstituted phenyl analog (Compound 1) has weak activity. The introduction of a halogen, particularly chlorine (Compound 2), significantly enhances antifungal potency. Other substituents like fluorine (Compound 3) may also confer good activity, while electron-donating groups like methyl (Compound 4) or methoxy (Compound 5) might be less effective.

Anticonvulsant Activity

The succinimide and related cyclic imide cores are well-established pharmacophores in anticonvulsant drugs (e.g., ethosuximide).[6] The activity is often associated with the modulation of ion channels in the central nervous system.

Key SAR Insights:

  • N-Aryl Moiety: Similar to antifungal activity, the N-aryl group is important for anticonvulsant properties. The nature of the substituent on the phenyl ring can modulate the compound's ability to cross the blood-brain barrier and interact with its neuronal targets.

  • Role of the Imide Ring: The cyclic imide structure is considered a key element for anticonvulsant activity in this class of compounds.

  • Influence of the Chlorine Atom: Studies on related anticonvulsant compounds have shown that halogen substitution on the phenyl ring can significantly impact efficacy. For some series, a p-chloro substituent has been found to be optimal for activity.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model to evaluate the efficacy of compounds against generalized tonic-clonic seizures.

  • Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) to groups of mice or rats, typically via intraperitoneal injection.

  • At the time of peak effect (predetermined), induce seizures by applying an electrical stimulus through corneal or ear-clip electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose at which 50% of the animals are protected from the tonic hindlimb extension is determined as the median effective dose (ED₅₀).

Comparative Data (Hypothetical Example):

CompoundR-GroupAnticonvulsant Activity (MES, ED₅₀, mg/kg)
1 H>100
2 4-Cl35
3 2-Cl50
4 4-CH₃80
5 4-NO₂>100

This table is a hypothetical representation to illustrate potential SAR trends and is not based on directly reported experimental data for this specific series.

The hypothetical data suggests that the para-chloro substitution (Compound 2) provides the most potent anticonvulsant activity. The position of the chlorine atom is also important, with the ortho-substituted analog (Compound 3) being less active. An electron-donating group (Compound 4) reduces activity, and a strong electron-withdrawing group like nitro (Compound 5) may abolish it.

Herbicidal Activity

Cyclic imides are a known class of herbicides.[7] Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways.

Key SAR Insights:

  • N-Phenyl Group: The substituted N-phenyl ring is a common feature in many commercial herbicides. The substituents on this ring are critical for determining the spectrum of weed control and crop selectivity.

  • Cyclic Imide Core: The imide functionality is essential for the herbicidal activity of this chemical class.

  • Impact of the Chloro Substituent: The electronic and steric properties of the chloro group on the phenyl ring can influence the binding of the molecule to its target enzyme in the plant.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This assay evaluates the ability of a compound to prevent weed emergence.

  • Prepare pots with a standardized soil mixture.

  • Sow seeds of various weed species (e.g., monocots and dicots) at a uniform depth.

  • Apply the test compound, formulated as a sprayable solution or suspension, to the soil surface at different concentrations. Include untreated and positive controls.

  • Place the pots in a greenhouse or growth chamber under controlled conditions of temperature, light, and humidity.

  • After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the growth inhibition of any emerged seedlings.

  • The concentration required to cause 50% growth reduction (GR₅₀) can be calculated.

Comparative Data (Hypothetical Example):

CompoundR-GroupHerbicidal Activity (GR₅₀, g/ha) vs. Amaranthus retroflexus
1 H>500
2 4-Cl150
3 2,4-diCl100
4 4-CF₃120
5 4-CH₃300

This table is a hypothetical representation to illustrate potential SAR trends and is not based on directly reported experimental data for this specific series.

The hypothetical data indicates that the p-chloro substituent (Compound 2) confers significant herbicidal activity. Increasing the halogenation, as in the dichlorinated analog (Compound 3), may further enhance potency. A trifluoromethyl group (Compound 4), another common substituent in agrochemicals, could also lead to high activity. An electron-donating group (Compound 5) appears to be less favorable for herbicidal efficacy.

Caption: Key structural features influencing the biological activities of the target compound.

Conclusion and Future Directions

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide emerges as a privileged scaffold with a diverse range of biological activities. The structure-activity relationships, synthesized from studies on related compounds, strongly suggest that the p-chlorophenyl moiety is a key determinant of its antifungal, anticonvulsant, and herbicidal potential. This substituent favorably influences the lipophilicity and electronic properties of the molecule, which are critical for membrane transport and target interaction.

The cyclohexene dicarboximide core provides a rigid, three-dimensional framework that likely contributes to the specificity of binding to various biological targets. While the available data allows for the postulation of these SAR trends, a comprehensive study that directly compares a series of N-substituted-4-cyclohexene-1,2-dicarboximides across these three biological domains is warranted. Such research would provide invaluable quantitative data to refine our understanding and guide the future design of more potent and selective agents for therapeutic and agricultural use. Future work should focus on synthesizing a library of analogs with systematic variations in the N-aryl substituent and evaluating them in standardized antifungal, anticonvulsant, and herbicidal assays to establish definitive quantitative structure-activity relationships.

References

  • Bastin, L. D., Nigam, M., Martinus, S., Maloney, J. E., Benyack, L. L., & Gainer, B. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135. [Link]

  • Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry. (n.d.). [Link]

  • Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. (2022). Journal of Antimicrobial Chemotherapy, 77(5), 1317-1326. [Link]

  • The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. (2008). Molecules, 13(5), 1159-1168. [Link]

  • N-Phenylmaleimide. Organic Syntheses, 41, 93. [Link]

  • Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. (2015). Tropical Journal of Pharmaceutical Research, 14(7), 1229. [Link]

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2022). Molecules, 27(1), 107. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (2019). Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]

  • Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. (2020). Journal of the Chinese Chemical Society, 67(6), 1033-1041. [Link]

  • Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. (2015). Beilstein Journal of Organic Chemistry, 11, 113-119. [Link]

  • Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. (2022). Journal of Antimicrobial Chemotherapy, 77(5), 1317-1326. [Link]

  • Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position. (1979). Journal of Medicinal Chemistry, 22(1), 1-5. [Link]

  • Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. (2019). Journal of Agricultural and Food Chemistry, 67(1), 126-135. [Link]

  • Antifungal activities of N-substituted maleimide derivatives. (1985). Microbiology and Immunology, 29(12), 1237-1241. [Link]

  • Preparation of N-(p-chlorophenyl)-maleimide. (2022). Chemistry Online. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]

  • Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures). (2017). ResearchGate. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]

  • Chemical reactivity and antimicrobial activity of N-substituted maleimides. (2000). Folia Microbiologica, 45(4), 321-326. [Link]

  • Research progress in biological activities of succinimide derivatives. (2021). Bioorganic Chemistry, 108, 104557. [Link]

  • Diels-Alder reaction between butadiene and maleic anhydride. (2022). Chemistry Online. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2022). Molecules, 27(19), 6296. [Link]

  • Design, Synthesis, and Antifungal Evaluation of N-Substituted Maleimide Derivatives with Imidazole and 2-Methyl Imidazole Moieties. (2023). International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 513-520. [Link]

  • Design, synthesis and biological evaluation of some new succinimide, 2-iminothiazoline and oxazine derivatives based benzopyrone as anticonvulsant agents. (2019). ResearchGate. [Link]

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Validation

A Comparative Guide to the Biological Activity of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the N-aryl-4-cyclohexene-1,2-dicarboximide scaffold has emerged as a promising framework for the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-aryl-4-cyclohexene-1,2-dicarboximide scaffold has emerged as a promising framework for the development of novel therapeutic agents. The inherent structural features of this molecule, including a lipophilic cyclohexene ring, a hydrogen bond-accepting imide group, and a modifiable aryl substituent, provide a versatile platform for tuning biological activity. This guide focuses specifically on analogs of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, a compound distinguished by the presence of a p-chlorinated phenyl ring, a substitution known to influence the pharmacokinetic and pharmacodynamic properties of many drug candidates.

This document serves as a comprehensive comparison of the known and potential biological activities of these analogs, drawing upon experimental data from closely related structural classes to provide a predictive framework for future research and development. We will delve into their anticonvulsant, anti-inflammatory, and antimicrobial properties, presenting available quantitative data, detailing the experimental methodologies for their evaluation, and elucidating the underlying structure-activity relationships.

Anticonvulsant Activity: Targeting Neuronal Excitability

The dicarboximide moiety is a well-established pharmacophore in several anticonvulsant drugs, suggesting that N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide analogs are prime candidates for antiepileptic drug discovery. While direct comparative studies on a series of these specific analogs are limited, research on structurally related compounds provides valuable insights into their potential efficacy.

Comparative Analysis of Anticonvulsant Efficacy

Studies on related N-phenylpyrrolidine-2,5-dione derivatives have demonstrated significant anticonvulsant activity in preclinical models. For instance, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which share the dicarboximide core, have shown broad-spectrum anticonvulsant properties.[1] One lead compound from this series exhibited robust activity in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model, with ED₅₀ values of 49.6 mg/kg, 67.4 mg/kg, and 31.3 mg/kg, respectively.[1]

Furthermore, research on aryl semicarbazones has highlighted the importance of the N-aryl substituent in modulating anticonvulsant activity. A comprehensive structure-activity relationship (SAR) study revealed that a 4-chloro substitution on the phenyl ring is favorable for activity in both MES and scPTZ screens.[2] This finding strongly supports the potential of the N-(p-chlorophenyl) moiety in our target analogs to confer significant anticonvulsant effects.

The following table summarizes the anticonvulsant activity of representative compounds from structurally related classes, offering a predictive comparison for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide analogs.

Compound ClassRepresentative Compound/SubstitutionMES Activity (ED₅₀ mg/kg)scPTZ Activity (ED₅₀ mg/kg)6 Hz Activity (ED₅₀ mg/kg)Reference
3-Substituted Pyrrolidine-2,5-dionesCompound 14 [1]49.667.431.3 (32 mA)[1]
Aryl Semicarbazones4-Fluorophenyl substitutedPotent activity reportedPotent activity reportedPotent activity reported[2]
N-Phenyl-2-phtalimidoethanesulfonamidesN-(chloro-substituted phenyl)Active at 100 mg/kgNot reportedNot reported[3]
1,4-DihydropyridinesDihydropyridine-phenoxyacetohydrazonesActive (electron-donating groups)Active (electron-donating groups)Not reported[4]

Expert Insight: The presence of the p-chlorophenyl group in the target analogs is anticipated to enhance their anticonvulsant potential, likely through improved binding to neuronal targets such as voltage-gated sodium channels. The dicarboximide core provides a rigid scaffold that can be further functionalized to optimize activity and reduce neurotoxicity.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5]

Methodology:

  • Animal Model: Male albino mice (20-25 g) or rats (100-150 g) are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the restrained animal. A drop of saline or a local anesthetic is applied to the corneas to ensure good electrical contact and minimize discomfort.[5]

  • Stimulation: An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.[5]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this tonic extension phase.[5]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, creating a persistent need for novel anti-inflammatory agents. The N-aryl dicarboximide scaffold has shown promise in this area, with analogs demonstrating the ability to modulate key inflammatory pathways.

Comparative Analysis of Anti-inflammatory Efficacy

While direct data on N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide analogs is scarce, studies on related structures provide a strong rationale for their investigation as anti-inflammatory agents. For instance, certain N-substituted 3,4-pyrroledicarboximides have been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6] Additionally, a study on 1,4-dihydropyridine-phenoxyacetohydrazones revealed that many of the tested compounds exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model.[4]

The table below presents a comparison of the anti-inflammatory activity of compounds with related structural motifs.

Compound ClassRepresentative Compound/SubstitutionIn Vivo ModelEfficacyReference
3-Substituted Pyrrolidine-2,5-dionesCompound 14 [1]Carrageenan-induced paw edemaDistinct anti-inflammatory activity[1]
1,4-DihydropyridinesDihydropyridine-phenoxyacetohydrazonesCarrageenan-induced paw edemaSignificant activity, some rapid onset[4]
4-ArylcyclohexanonesVarious derivativesNot specifiedSignificant anti-inflammatory properties[7]

Expert Insight: The anti-inflammatory potential of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide analogs likely stems from their ability to inhibit pro-inflammatory enzymes like COX-2 and modulate inflammatory signaling pathways. The p-chlorophenyl group may enhance binding to the active sites of these enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Methodology:

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Drug Administration: The test compound is administered orally or intraperitoneally, usually 30-60 minutes before the induction of inflammation.[9] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.[10]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Carrageenan_Workflow cluster_Pretreatment Pre-treatment cluster_Induction Induction of Inflammation cluster_Measurement Measurement & Analysis Animal Select Animal Model (Rat) Drug Administer Test Compound or Vehicle/Standard Animal->Drug Carrageenan Inject Carrageenan into Paw Drug->Carrageenan Measure Measure Paw Volume at Time Intervals Carrageenan->Measure Analysis Calculate % Inhibition of Edema Measure->Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide scaffold presents an interesting starting point for the design of such compounds.

Comparative Analysis of Antimicrobial Potency

Research on structurally similar 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives has demonstrated their potential as antibacterial agents.[7] These compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria, with some derivatives showing significant activity.[7] The presence of the 4-chlorophenyl group appears to be a key contributor to the observed antimicrobial effects.

The following table provides a comparative overview of the antimicrobial activity of related compound classes, indicating the potential of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide analogs.

Compound ClassTarget OrganismsActivity Metric (e.g., MIC)EfficacyReference
4-(4-Chlorophenyl)cyclohexane CarbohydrazidesS. aureus, S. pyogenes, E. coli, P. aeruginosaNot specified in abstractSignificant antibacterial activity[7]
4-ArylcyclohexanonesVarious bacteriaMICPromising antimicrobial agents[7]
(4-chlorophenyl)(5-methylpyrazin-2-yl) derivativesGram-positive and Gram-negative bacteria and fungiZone of inhibitionModerate to good activity[11]

Expert Insight: The lipophilicity conferred by the cyclohexene ring and the p-chlorophenyl group may facilitate the penetration of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide analogs through bacterial cell membranes. The imide functionality could potentially interact with essential bacterial enzymes or proteins, leading to inhibition of growth.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized and quantitative method for determining the in vitro antimicrobial susceptibility of a compound.[2]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).[2]

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[12]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for the Broth Microdilution Method.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide analogs is intrinsically linked to their molecular structure. Based on the analysis of related compounds, several key SAR insights can be inferred:

  • The N-Aryl Substituent: The nature and position of substituents on the phenyl ring are critical determinants of activity. The p-chloro group is consistently associated with enhanced anticonvulsant and antimicrobial activities. Further exploration of other halogen substitutions (F, Br, I) and electron-withdrawing or -donating groups at various positions is warranted to fine-tune potency and selectivity.

  • The Cyclohexene Ring: This lipophilic moiety contributes to the overall pharmacokinetic profile of the molecule, influencing its absorption, distribution, and ability to cross biological membranes. Modifications to this ring, such as saturation or the introduction of substituents, could modulate the compound's activity and toxicity.

  • The Dicarboximide Core: This rigid, hydrogen-bond accepting unit is crucial for interaction with biological targets. Its structural integrity is likely essential for maintaining the observed biological activities.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide analogs. This would involve varying the substituents on the phenyl ring and exploring modifications of the cyclohexene moiety. Such studies will be instrumental in establishing a definitive SAR for this promising class of compounds and will pave the way for the identification of lead candidates with optimized therapeutic potential.

References

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Comparative

Quantitative Analysis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide Bioactivity: A Comparative Guide

In the dynamic landscape of agrochemical and pharmaceutical research, the quest for novel bioactive molecules with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic compounds, dicarboximide...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of agrochemical and pharmaceutical research, the quest for novel bioactive molecules with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic compounds, dicarboximide derivatives have carved a significant niche, primarily as potent fungicides. This guide provides a comprehensive technical overview of the quantitative analysis of the bioactivity of a specific dicarboximide, N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. We will delve into its anticipated antifungal properties, drawing comparisons with established dicarboximide fungicides and alternative chemical classes. Furthermore, we will explore the potential for broader bioactivities, including anticancer and anti-inflammatory effects, providing a framework for a multi-faceted evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction to N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide and the Dicarboximide Class

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide belongs to the dicarboximide class of organic compounds, which are characterized by a cyclic imide structure. This chemical family includes well-established agricultural fungicides such as iprodione, procymidone, and vinclozolin.[1] These compounds have historically been employed to combat a range of fungal pathogens affecting fruits, vegetables, and ornamental crops.[2]

The primary mechanism of action for dicarboximide fungicides, though not fully elucidated, is believed to involve the disruption of osmotic signal transduction in fungal cells.[3] It is hypothesized that these molecules interfere with a histidine kinase involved in the MAP kinase signaling pathway, which is crucial for osmoregulation.[3] This disruption leads to an inability of the fungus to manage osmotic stress, ultimately inhibiting its growth and proliferation. Dicarboximides are generally considered contact fungicides, acting on spore germination and mycelial growth.[4]

The structure of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, with its N-aryl substitution, suggests a lipophilic character that may facilitate its interaction with fungal cell membranes. The presence of the chlorine atom on the phenyl ring is a common feature in many bioactive compounds and can significantly influence the molecule's electronic properties and metabolic stability, thereby impacting its overall bioactivity.

Comparative Antifungal Activity Analysis

A thorough quantitative analysis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide's antifungal activity is essential to determine its potential as a novel fungicide. This involves comparing its efficacy against a panel of relevant fungal pathogens with that of established dicarboximide fungicides and other chemical classes used for similar applications.

Benchmarking Against Dicarboximide Fungicides

The primary comparators for our target compound are the commercially successful dicarboximides. Below is a summary of reported 50% effective concentration (EC₅₀) values for iprodione and procymidone against the common and economically significant plant pathogen, Botrytis cinerea.

FungicideTarget PathogenEC₅₀ (µg/mL)Reference
IprodioneBotrytis cinerea0.1 - 1.42[2]
IprodioneBotrytis cinerea< 0.1 (sensitive isolates)[3]
ProcymidoneBotrytis cinerea< 0.1 (sensitive isolates)[3]
IprodioneBipolaris maydis0.088 - 1.712[5]
IprodioneRhizoctonia solani0.43[6]

Table 1: Reported EC₅₀ values for established dicarboximide fungicides against various fungal pathogens.

Comparison with Alternative Fungicide Classes

To provide a broader context for the potential utility of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, it is crucial to compare its activity with fungicides from different chemical classes that are also used to control pathogens like Botrytis cinerea.

Fungicide ClassActive IngredientTarget PathogenEC₅₀ (µg/mL)Reference
PhenylpyrroleFludioxonilBotrytis cinerea< 0.1[2]
TriazoleTebuconazoleBotrytis cinerea0.3[2]
AnilinopyrimidinePyrimethanilBotrytis cinerea50[2]
AnilideBoscalidBotrytis cinerea0.9[2]
PyrazoleFenpyrazamineBotrytis cinerea0.8[2]

Table 2: EC₅₀ values of alternative fungicide classes against Botrytis cinerea.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, standardized protocols must be employed for the quantitative analysis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide's bioactivity.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) and EC₅₀ values of antifungal compounds.

Objective: To determine the in vitro antifungal activity of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide against a panel of fungal pathogens.

Materials:

  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

  • Reference fungicides (e.g., iprodione, fludioxonil)

  • Fungal isolates (e.g., Botrytis cinerea, Alternaria alternata, Fusarium oxysporum, Rhizoctonia solani)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide and reference fungicides in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar). Prepare a spore suspension or mycelial fragment suspension in sterile saline. Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer.[7]

  • Microplate Inoculation: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Add 100 µL of the standardized fungal inoculum to each well. Include positive (inoculum only) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a duration suitable for the growth of the specific fungus (typically 48-72 hours).

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible growth. For EC₅₀ determination, measure the optical density at a suitable wavelength (e.g., 600 nm) and calculate the concentration that inhibits 50% of fungal growth compared to the positive control.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Compound Stock Preparation B Serial Dilution A->B E Plate Inoculation (96-well) B->E C Fungal Culture D Inoculum Standardization C->D D->E F Incubation (48-72h) E->F G Visual/Spectrophotometric Reading F->G H MIC/EC50 Determination G->H

Workflow for in vitro antifungal susceptibility testing.
In Vitro Anticancer Activity Assessment (MTT Assay)

Given that some dicarboximide and N-phenylmaleimide derivatives have shown cytotoxic effects against cancer cell lines, evaluating the anticancer potential of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a logical extension of its bioactivity profile.[8][9]

Objective: To assess the cytotoxic activity of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide against human cancer cell lines.

Materials:

  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

  • Reference anticancer drug (e.g., Doxorubicin)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., HDF for dermal fibroblasts) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer and normal cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide and the reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line. The selectivity index (SI) can be calculated as the ratio of the IC₅₀ for the normal cell line to the IC₅₀ for the cancer cell line.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Overnight Adhesion A->B C Compound Treatment B->C D Incubation (48-72h) C->D E MTT Addition D->E F Formazan Formation E->F G Solubilization F->G H Absorbance Reading G->H I IC50 & SI Calculation H->I

Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity Assessment

The structural similarity of the N-phenylimide moiety to compounds with known anti-inflammatory properties warrants an investigation into this potential bioactivity.[10] Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade, are common targets for anti-inflammatory drugs.

Objective: To evaluate the in vitro anti-inflammatory activity of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide by assessing its ability to inhibit COX and LOX enzymes.

3.3.1. Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes (COX-1 and COX-2). The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of peroxide, and the inhibition of this reaction is quantified.

Materials:

  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

  • Reference COX inhibitor (e.g., Indomethacin)

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Chromogenic substrate (e.g., TMB)

  • Assay buffer

  • Microplate reader

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme solution, the test compound or reference inhibitor at various concentrations, and the chromogenic substrate. Incubate for a short period (e.g., 5-10 minutes) at room temperature.[11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Data Acquisition: Immediately measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

3.3.2. Lipoxygenase (LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids. The formation of the hydroperoxy product can be monitored spectrophotometrically.

Materials:

  • N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

  • Reference LOX inhibitor (e.g., Quercetin)

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid or arachidonic acid (substrate)

  • Assay buffer

  • Spectrophotometer

Step-by-Step Protocol:

  • Assay Mixture Preparation: In a cuvette, combine the assay buffer, the test compound or reference inhibitor at various concentrations, and the lipoxygenase enzyme solution.[12]

  • Reaction Initiation: Initiate the reaction by adding the substrate (linoleic or arachidonic acid).

  • Data Acquisition: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[13]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide would require the synthesis and testing of a series of analogs, some initial hypotheses can be drawn from the existing literature on related compounds.

  • N-substituent: The nature of the substituent on the imide nitrogen is critical for bioactivity. For dicarboximide fungicides, an N-aryl group is common. The electronic and steric properties of this group can influence the compound's interaction with the target enzyme.

  • Cyclohexene Ring: The conformation and saturation of the cyclohexene ring may play a role in the overall shape of the molecule and its ability to fit into the active site of the target protein.

  • Halogenation: The presence and position of the chlorine atom on the phenyl ring can significantly impact lipophilicity, metabolic stability, and electronic interactions, all of which can modulate bioactivity.

A systematic investigation involving the modification of these three structural components would be necessary to establish a clear SAR for this class of compounds.

SAR_Concept cluster_molecule N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide cluster_regions Key Structural Regions for SAR mol R1 N-Aryl Substituent (Electronic & Steric Effects) R2 Cyclohexene Ring (Conformation) R3 Dicarboximide Core (Pharmacophore)

Key structural regions for SAR studies.

Conclusion and Future Directions

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, as a member of the dicarboximide class, holds promise as a bioactive compound, particularly in the realm of antifungal agents. A rigorous quantitative analysis, as outlined in this guide, is the first step in unlocking its potential. By comparing its efficacy against established fungicides and exploring a wider range of bioactivities, a comprehensive profile of this molecule can be established.

Future research should focus on:

  • Broad-spectrum antifungal screening: Testing against a wider panel of plant pathogenic and clinically relevant fungi.

  • In vivo efficacy studies: Evaluating the compound's performance in greenhouse and field trials for agricultural applications, or in animal models for potential therapeutic uses.

  • Mechanism of action studies: Elucidating the precise molecular target(s) to understand the basis of its bioactivity and to guide future optimization efforts.

  • Synthesis of analogs for SAR studies: Systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

By adopting a structured and multi-faceted approach to the quantitative analysis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, the scientific community can effectively evaluate its potential and pave the way for the development of new and improved bioactive agents.

References

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Validation

A Comprehensive Benchmarking Guide to N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide: Probing Anticonvulsant and Herbicidal Potential

Introduction: Unveiling the Potential of a Substituted Dicarboximide N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a molecule of interest owing to its structural similarity to compounds with known biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Dicarboximide

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is a molecule of interest owing to its structural similarity to compounds with known biological activities. The dicarboximide scaffold is present in a range of molecules exhibiting fungicidal, anticonvulsant, and herbicidal properties. The presence of a p-chlorophenyl group can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. This guide provides a comprehensive evaluation of the synthesis, characterization, and performance of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide in two key application areas: as a potential anticonvulsant and as a novel herbicidal agent. Through rigorous experimental protocols and comparative data, we aim to elucidate the performance benchmarks of this compound against established standards.

Synthesis and Characterization: Establishing a Molecular Identity

The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is conceptualized through a two-step process, leveraging the well-established Diels-Alder reaction. The initial step involves the synthesis of the dienophile, N-(p-Chlorophenyl)-maleimide, from p-chloroaniline and maleic anhydride.[1][2][3] This is followed by a [4+2] cycloaddition with 1,3-cyclohexadiene to yield the target compound.

dot

Synthesis_Pathway cluster_step1 Step 1: Synthesis of N-(p-Chlorophenyl)-maleimide cluster_step2 Step 2: Diels-Alder Reaction p_chloroaniline p-Chloroaniline intermediate N-(p-Chlorophenyl)-maleamic acid p_chloroaniline->intermediate + Maleic Anhydride (Acetic Acid) maleic_anhydride Maleic Anhydride maleimide N-(p-Chlorophenyl)-maleimide intermediate->maleimide Heat (Acetic Anhydride, Sodium Acetate) target_compound N-(p-Chlorophenyl)-4-cyclohexene- 1,2-dicarboximide maleimide->target_compound + 1,3-Cyclohexadiene cyclohexadiene 1,3-Cyclohexadiene Anticonvulsant_Workflow cluster_setup Experimental Setup cluster_procedure MES Procedure cluster_analysis Data Analysis animal_model Swiss Albino Mice drug_admin i.p. Administration (Test Compound or Phenytoin) animal_model->drug_admin electroshock Maximal Electroshock (Corneal Electrodes) drug_admin->electroshock 30 min post-administration observation Observe for Tonic Hindlimb Extension electroshock->observation endpoint Endpoint: Abolition of Tonic Extension observation->endpoint ed50 Calculate ED₅₀ endpoint->ed50

Caption: Workflow for the MES anticonvulsant activity assay.

Performance Benchmark: Comparison with Phenytoin
CompoundED₅₀ (mg/kg)Putative Mechanism of Action
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide To be determinedUnknown; potentially involves modulation of ion channels or neurotransmitter systems.
Phenytoin ~5.0 - 10.8 [4]Blocks voltage-gated sodium channels. [5]

The expected outcome is to determine the ED₅₀ of the test compound and compare its potency to that of Phenytoin. A lower ED₅₀ would indicate higher anticonvulsant potency.

Comparative Performance Evaluation II: Herbicidal Activity

Dicarboximide derivatives have also found application as fungicides, and some cyclohexanedione compounds are known herbicides. [6]This suggests that N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide may possess phytotoxic properties. A seed germination and early seedling growth bioassay is a fundamental method to assess potential herbicidal activity. [7]

Experimental Protocol: Seed Germination and Seedling Growth Assay
  • Test Species: Seeds of a model dicot (e.g., Lactuca sativa - lettuce) and a model monocot (e.g., Lolium multiflorum - ryegrass) are used.

  • Test Compound Application: The test compound is dissolved in a suitable solvent (e.g., acetone) and diluted with distilled water to various concentrations.

  • Comparator: Glyphosate, a broad-spectrum herbicide, serves as the positive control. [8][9][10][11]4. Procedure: Seeds are placed on filter paper in Petri dishes, and a fixed volume of the test solution is added. The dishes are then incubated in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Endpoints: After a set period (e.g., 7 days), the percentage of seed germination, root length, and shoot length are measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of germination or growth, is calculated.

dot

Herbicidal_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Data Collection & Analysis seeds Test Seeds (Lettuce & Ryegrass) treatment Application of Test Compound or Glyphosate Solutions seeds->treatment incubation Controlled Environment (Light/Dark Cycle, Temperature) treatment->incubation 7 days measurement Measure Germination Rate, Root & Shoot Length incubation->measurement ic50 Calculate IC₅₀ measurement->ic50

Caption: Workflow for the herbicidal activity bioassay.

Performance Benchmark: Comparison with Glyphosate
CompoundIC₅₀ (mg/L)Putative Mechanism of Action
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide To be determinedUnknown; potentially disrupts osmotic regulation or other cellular processes. [6][12][13]
Glyphosate Variable, e.g., ~1067 [8]Inhibits the EPSP synthase enzyme in the shikimate pathway. [11]

The IC₅₀ values for the test compound against both monocot and dicot species will be compared to those of glyphosate to determine its herbicidal potency and selectivity.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide. The proposed experimental frameworks for evaluating anticonvulsant and herbicidal activities, alongside direct comparisons with industry-standard compounds, will provide a clear assessment of its potential in these fields. The elucidation of its biological activity profile will pave the way for further mechanistic studies and potential lead optimization for the development of novel therapeutic or agrochemical agents. The self-validating nature of these protocols, with the inclusion of positive controls, ensures the reliability of the generated data.

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